molecular formula C14H14BrIO2 B041165 Bis(4-methoxyphenyl)iodonium bromide CAS No. 19231-06-2

Bis(4-methoxyphenyl)iodonium bromide

Cat. No.: B041165
CAS No.: 19231-06-2
M. Wt: 421.07 g/mol
InChI Key: YDSNSDXMWRVLLI-UHFFFAOYSA-M
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Description

Bis(4-methoxyphenyl)iodonium bromide is a highly versatile diaryliodonium salt that serves as a critical precursor and photoacid generator (PAG) in advanced materials science and synthetic chemistry. Its primary research value lies in its ability to efficiently generate strong Brønsted acids upon exposure to ultraviolet (UV) light, making it an indispensable component in the formulation of cationic UV-curing systems for coatings, inks, and adhesives. Upon photolysis, the iodonium cation undergoes cleavage, producing a superacid that initiates the ring-opening polymerization of epoxides, vinyl ethers, and other cationically polymerizable monomers, enabling the rapid formation of highly cross-linked, durable polymer networks.

Properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNSDXMWRVLLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940894
Record name Bis(4-methoxyphenyl)iodanium bromide
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Molecular Weight

421.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19231-06-2
Record name Iodonium, bis(4-methoxyphenyl)-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(p-methoxyphenyl)iodonium bromide
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Record name Bis(4-methoxyphenyl)iodanium bromide
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Record name Bis(p-methoxyphenyl)iodonium bromide
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Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-methoxyphenyl)iodonium bromide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Bis(4-methoxyphenyl)iodonium bromide, a diaryliodonium salt of significant interest in synthetic organic chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and reactive applications of this versatile reagent, with a particular focus on its utility as an electrophilic arylating agent. The information is presented to not only detail established protocols but also to provide insights into the underlying chemical principles that govern its behavior.

Core Physicochemical and Structural Characteristics

Bis(4-methoxyphenyl)iodonium bromide, also known as di(p-anisyl)iodonium bromide, is a stable, solid organic salt. Its structure features a central hypervalent iodine(III) atom covalently bonded to two 4-methoxyphenyl (p-anisyl) groups, with a bromide anion providing charge balance. This structure renders the aryl groups susceptible to nucleophilic attack, making it a potent electrophilic arylating agent.

Key physical and chemical properties are summarized below for rapid reference.

PropertyValueReference(s)
CAS Number 19231-06-2[1]
Molecular Formula C₁₄H₁₄BrIO₂[1]
Molecular Weight 421.07 g/mol [1]
Appearance White to off-white or light-yellow crystalline solid/powder[1]
Melting Point 190-192 °C[1]
Density 1.82 g/cm³ (at 20°C)[1]
Solubility Water: 2.3 mg/L (at 20°C)Organic: Slightly soluble in DMSO and Methanol[1]
LogP -1.5 (at 20°C)[1]
Storage Conditions Store in a dark place under an inert atmosphere at room temperature.[1][2]

Spectral Data Analysis

Structural elucidation and purity assessment of Bis(4-methoxyphenyl)iodonium bromide rely on standard spectroscopic techniques. While raw spectral data should be acquired on a per-batch basis, the expected signals are well-defined.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Two primary sets of signals are expected:

    • A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups.

    • Two doublets in the aromatic region, representing the AA'BB' spin system of the p-substituted benzene rings. The protons ortho to the iodine atom will appear as one doublet, and the protons meta to the iodine (ortho to the methoxy group) will appear as another.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will also reflect the molecular symmetry, showing signals for:

    • The methoxy carbon.

    • Four distinct aromatic carbon signals: the ipso-carbon attached to iodine, the carbon bearing the methoxy group, and the two remaining non-equivalent aromatic CH carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by stretches characteristic of its functional groups, including C-H stretches (aromatic and methyl), C=C stretches of the aromatic rings, and strong C-O stretches associated with the anisole moieties.

Synthesis Protocol: A Classic Approach

The preparation of diaryliodonium salts is a well-established process in organic chemistry. The following protocol is based on a classic method involving the condensation of an iodous reagent with anisole.[3]

Causality and Mechanistic Insight

The synthesis hinges on the creation of a highly electrophilic iodine(III) species from more stable precursors (I₂ and I₂O₅). This "iodous reagent" is then susceptible to electrophilic aromatic substitution with an electron-rich arene like anisole. The methoxy group of anisole is a powerful ortho-, para-directing activator, which facilitates the substitution and leads to the desired p-substituted product. The final step is a simple salt metathesis, where the addition of aqueous sodium bromide precipitates the less soluble bromide salt.

Experimental Workflow: Synthesis of Bis(4-methoxyphenyl)iodonium bromide

cluster_0 Step 1: Formation of Iodous Reagent cluster_1 Step 2: Purification cluster_2 Step 3: Condensation with Anisole cluster_3 Step 4: Precipitation and Isolation A I₂ + I₂O₅ in conc. H₂SO₄ B Precipitated Iodous Reagent A->B Reaction at room temp. C Extract with Glacial Acetic Acid B->C D Separated Iodous Reagent C->D Removes H₂SO₄ E Suspend in Acetic Acid D->E F Add Anisole E->F G Reaction Mixture F->G Forms Di-(p-anisyl)-iodonium ion H Add aq. NaBr G->H I Crystalline Product H->I Precipitation J Filter, Wash, Dry I->J K Pure Bis(4-methoxyphenyl)iodonium bromide J->K

Caption: Workflow for the synthesis of Bis(4-methoxyphenyl)iodonium bromide.

Step-by-Step Methodology
  • Preparation of Iodous Reagent : In a suitable reaction vessel, react iodine (I₂) and iodine pentoxide (I₂O₅) in a molar ratio of approximately 1:2 in concentrated sulfuric acid at room temperature.

  • Reagent Purification : Effectively remove the sulfuric acid from the precipitated iodous reagent by thoroughly extracting the reaction liquor with an excess of glacial acetic acid.[3]

  • Condensation : Suspend the separated iodous reagent in fresh glacial acetic acid. Add at least a ten-fold molar excess of anisole to the suspension.[3]

  • Precipitation : After the condensation reaction is complete, precipitate the crystalline product by adding an excess of aqueous sodium bromide solution to the reaction mixture.[3]

  • Isolation : Filter the resulting crystalline solid. Wash the crystals sequentially with acetic acid and water.

  • Drying : Dry the final product in vacuo over a suitable desiccant like potassium hydroxide to yield pure di-(p-anisyl)-iodonium bromide.[3]

Chemical Reactivity: The Arylating Agent

The primary utility of Bis(4-methoxyphenyl)iodonium bromide lies in its capacity to act as an electrophilic source of a 4-methoxyphenyl group. It is widely employed in both metal-free and metal-catalyzed C-N, C-O, and C-C bond-forming reactions.

Mechanism of Metal-Free N-Arylation

The generally accepted mechanism for the reaction between a diaryliodonium salt and a nucleophile (Nu⁻) involves the formation of a hypervalent iodine intermediate.[4]

  • Nucleophilic Attack : The nucleophile attacks the iodine(III) center, forming a T-shaped diaryl-iodanyl-nucleophile intermediate (Ar₂I-Nu).

  • Ligand Coupling : This intermediate undergoes reductive elimination (ligand coupling) between the nucleophile and one of the aryl groups. The aryl group in the equatorial position is typically the one that couples.[4]

  • Product Formation : This step forms the arylated product (Ar-Nu) and a molecule of aryl iodide (in this case, 4-iodoanisole) as a byproduct.

While this pathway is common, alternative mechanisms such as direct nucleophilic aromatic substitution (SₙAr) or a single electron transfer (SET) process may operate under specific conditions.[4][5]

A Ar-I⁺-Ar + Nu⁻ B [Ar-I(Ar)-Nu] A->B Nucleophilic Attack C Ar-Nu + Ar-I B->C Reductive Elimination (Ligand Coupling) L T-shaped Intermediate

Caption: Generalized mechanism for metal-free arylation with a diaryliodonium salt.

Protocol: Regioselective N-Arylation of 5-Phenyltetrazole

Bis(4-methoxyphenyl)iodonium bromide has been successfully used for the regioselective arylation of NH-tetrazoles, which can be challenging via other methods.[6]

Self-Validating System : The success of this reaction is validated by the isolation of a single major regioisomer, 2-(4-methoxyphenyl)-5-phenyltetrazole. The clean conversion, which can be monitored by TLC or LC-MS, and the characteristic spectral data of the product confirm the protocol's efficacy.

Step-by-Step Methodology

  • Reagent Preparation : Dissolve 5-phenyltetrazole and an equimolar amount of Bis(4-methoxyphenyl)iodonium bromide in methanol.

  • Reaction : Stir the solution at room temperature. The reaction progress can be monitored by TLC.

  • Workup : Once the starting material is consumed, filter the solution to remove any minor undissolved material.

  • Isolation : Evaporate the methanol under vacuum. The resulting residue is the crude product.

  • Purification : The product, 2-(4-methoxyphenyl)-5-phenyltetrazole, can be further purified by recrystallization or column chromatography as needed. The selective formation of the 2-aryl isomer is a key feature of this reaction.[6]

Safety, Handling, and Storage

As a reactive chemical agent, proper handling of Bis(4-methoxyphenyl)iodonium bromide is crucial.

  • Hazard Identification : The compound is classified as harmful or toxic if swallowed and can cause skin and eye irritation or severe burns.[2] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid breathing dust. Prevent contact with skin and eyes.

  • Storage : For long-term stability, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1][2]

References

  • CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Povarov, L. et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine . MDPI. [Link]

  • Zubarev, V. Yu., Putis, S. M., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles . Chemistry of Heterocyclic Compounds, 37, 386–387. Available via ResearchGate. [Link]

  • US2839583A - Process for the preparation of di-(p-anisyl)-iodonium halides.
  • Wang, L. (2014). Arylation Reactions Using Diaryliodonium Salts . Newcastle University eTheses. [Link]

  • Clarke, R. et al. (2024). Mechanistic analysis of N-arylation with diaryliodonium salts . ChemRxiv. [Link]

  • Bis(p-methoxyphenyl)iodonium bromide Spectral Data . PubChem. [Link]

  • Supporting Information for C–H Arylation of Triphenylene, Naphthalene and Other Arenes using Pd/C . University of Bath. [Link]

  • Kaur, A. et al. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts . Beilstein Journal of Organic Chemistry. [Link]

  • Malmedy, F., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study . Chemistry - A European Journal. Available via PMC. [Link]

  • Arylation Using Diaryliodonium Salts . University of Illinois Urbana-Champaign. [Link]

Sources

"Bis(4-methoxyphenyl)iodonium bromide" CAS number 19231-06-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19231-06-2 Formula: C₁₄H₁₄BrIO₂ Molecular Weight: 421.07 g/mol [1][2][3][4]

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide represents a critical intersection between stability and reactivity in hypervalent iodine chemistry.[4] While diaryliodonium salts are ubiquitous electrophilic arylating agents, the bromide salt specifically serves a unique role: it is the thermodynamically stable, cost-effective "storage form" of the highly reactive bis(4-methoxyphenyl)iodonium cation.[4]

For the drug development professional, this compound is not merely a reagent but a gateway intermediate .[4] Its nucleophilic counterion (Br⁻) dampens the electrophilicity of the iodine(III) center, allowing for long-term storage without the degradation seen in its triflate or tetrafluoroborate counterparts.[4] However, to unlock its full potential in metal-catalyzed cross-couplings or cationic polymerization, it often requires in situ or stepwise anion metathesis.[4]

This guide details the handling, activation, and application of this specific salt, moving beyond generic textbook descriptions to field-proven laboratory protocols.

Chemical Architecture & Stability Profile[4]

The compound features a T-shaped geometry characteristic of


-iodanes.[4] The iodine atom is hypervalent (10 valence electrons), forming a linear three-center-four-electron (3c-4e) bond with the two aryl ligands, while the bromide interacts ionically.[4]
Physical Properties Data
PropertyValueOperational Note
Appearance White to pale yellow powderYellowing indicates slight photodecomposition.[4]
Melting Point 200–207 °CHigh thermal stability compared to iodonium triflates.[4]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in DCM/Ether (crucial for purification).[4]
Hygroscopicity LowCan be weighed in open air (unlike many I(III) salts).[4]
The "Counterion Effect"

The bromide anion is nucleophilic.[4] In cationic polymerization or highly electrophilic arylation, the bromide can attack the cationic center or quench the active species.[4] Therefore, CAS 19231-06-2 is rarely the final catalyst ; it is the stable precursor used to generate the active species (e.g., via exchange with


 or 

).[4]

Synthesis & Manufacturing Protocols

While commercially available, in-house synthesis is often required to ensure fresh, oligomer-free reagents for sensitive catalytic cycles.[4] Two primary routes exist: the classical Beringer method (harsh) and the modern Sodium Perborate method (mild).[4]

Protocol A: The Sodium Perborate "One-Pot" Method (Recommended)

Rationale: This method avoids the use of concentrated sulfuric acid and minimizes regio-scrambling of the methoxy group.[4]

Reagents:

  • 4-Iodoanisole (1.0 equiv)[4]

  • Anisole (1.1 equiv)[4]

  • Sodium Perborate Tetrahydrate (

    
    ) (2.2 equiv)[4]
    
  • Acetic Acid (Solvent)[4]

Step-by-Step Workflow:

  • Activation: Dissolve sodium perborate in acetic acid at 40°C. The borate generates peracetic acid in situ, acting as a safe, controllable oxidant.[4]

  • Oxidation: Add 4-iodoanisole slowly. The iodine is oxidized from I(I) to I(III).[4]

  • Coupling: Add anisole. The electrophilic iodine species performs an electrophilic aromatic substitution (

    
    ) on the anisole.[4]
    
  • Precipitation (The Bromide Trap): Pour the reaction mixture into a saturated aqueous solution of Potassium Bromide (KBr) .[4]

  • Purification: The bromide salt is insoluble in water/acetic acid mixtures and precipitates immediately.[4] Filter, wash with water, and then extensively with diethyl ether to remove unreacted anisole.[4]

Visualization: Synthesis & Activation Workflow

SynthesisWorkflow Start 4-Iodoanisole + Anisole Intermediate [Ar-I(OH)-Ar]+ Start->Intermediate Oxidation (40°C) Oxidant Oxidant: NaBO3 / AcOH Oxidant->Intermediate Quench Quench: KBr (aq) Intermediate->Quench Ligand Coupling Product Bis(4-methoxyphenyl) iodonium Bromide (Precipitate) Quench->Product Ionic Precipitation Metathesis Anion Exchange (AgOTf or NaBF4) Product->Metathesis Activation Step ActiveCat Active Catalyst (Soluble in DCM) Metathesis->ActiveCat Removal of AgBr/NaBr

Figure 1: The synthesis workflow highlights the critical "Quench" step where the bromide counterion forces precipitation, isolating the stable salt.[4]

Reactivity & Applications

Electrophilic Arylation (Metal-Free)

The electron-rich methoxy groups make the iodine center less electrophilic than unsubstituted diphenyliodonium salts.[4] This "tuning" is advantageous when high selectivity is required to avoid over-arylation.[4]

  • Mechanism: Nucleophiles (phenols, amines) attack the ipso-carbon.[4] The bond to the iodine breaks, releasing 4-iodoanisole as the leaving group.[4]

  • Atom Economy Note: This reaction produces 1 equivalent of 4-iodoanisole waste.[4] In industrial settings, this must be recycled.[4]

Metal-Catalyzed Cross-Coupling

In the presence of Pd or Cu catalysts, this salt acts as a "super-electrophile."[4]

  • Suzuki-Miyaura Type: Reacts with boronic acids.[4]

  • Heck Type: Reacts with olefins.[4]

  • Advantage: Unlike aryl halides, iodonium salts oxidatively add to metals (e.g., Pd(0) to Pd(II)) without the need for strong ligands or high temperatures.[4]

Anion Metathesis (The Activation Protocol)

To use CAS 19231-06-2 in non-polar solvents (DCM, Toluene) or for cationic polymerization, the bromide must be exchanged.[4]

Standard Protocol:

  • Dissolve 10 mmol Bis(4-methoxyphenyl)iodonium bromide in minimal hot MeOH.

  • Add 10 mmol

    
     or 
    
    
    
    dissolved in MeOH.
  • Observation: Immediate precipitation of yellow AgBr.

  • Filtration: Filter through Celite to remove AgBr.

  • Isolation: Evaporate solvent to yield the highly soluble, highly active hexafluoroantimonate or triflate salt.[4]

Visualization: Catalytic Arylation Cycle

CatalyticCycle Pd0 Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-IAr OxAdd->PdII TransMet Transmetallation (Nu-M) PdII->TransMet LeavingGroup - ArI PdII->LeavingGroup Dissociation PdComplex Ar-Pd(II)-Nu TransMet->PdComplex RedElim Reductive Elimination PdComplex->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product InputSalt Ar2I+ Br- InputSalt->OxAdd

Figure 2: The catalytic cycle demonstrates the oxidative addition of the iodonium salt to Pd(0), a process significantly faster than aryl bromide addition.[4]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Critical Handling Note: Hypervalent iodine compounds are generally stable, but they are energetic.[4][5] While the bromide salt is not explosive under standard conditions (unlike the perchlorate analogues), it should not be heated rapidly above its melting point.[4] Always store away from reducing agents.[4]

References

  • Bielawski, M., & Olofsson, B. (2007). Efficient and general one-pot synthesis of diaryliodonium triflates: Optimization, scope and limitations.[4] Chemical Communications, (24), 2521-2523.[4] Link[4]

    • Grounding: Establishes the modern oxidative synthesis protocols adapted for bromide salts.
  • Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and materials science.[4] Resource-Efficient Technologies, 1(1), 49-67.[4] Link[4]

    • Grounding: Reviews the reactivity profile of hypervalent iodine centers.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015049, Bis(p-methoxyphenyl)iodonium bromide.[4] Link[4]

    • Grounding: Source of physical property data and GHS safety classifications.[4]

  • Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium salts: A journey from obscurity to fame.[4] Angewandte Chemie International Edition, 48(48), 9052-9070.[4] Link[4]

    • Grounding: Authoritative review on the applications of diaryliodonium salts in cross-coupling.

Sources

Technical Monograph: Bis(4-methoxyphenyl)iodonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) represents a cornerstone reagent in modern organic synthesis, specifically within the class of diaryl-


-iodanes .[1][2] Unlike traditional transition metal cross-coupling reagents (e.g., organostannanes or organoborons), this hypervalent iodine salt serves as a non-toxic, bench-stable electrophilic arylation agent.

For drug development professionals, this compound is critical for Late-Stage Functionalization (LSF) . It allows for the direct installation of the 4-methoxyphenyl (PMP) moiety onto complex pharmacophores under mild conditions, often avoiding the need for pre-functionalized halogenated precursors.

Nomenclature and Structural Integrity

IUPAC Systematic Nomenclature

While commonly referred to as "Bis(4-methoxyphenyl)iodonium bromide," the rigorous IUPAC designation relies on onium salt conventions and lambda notation for hypervalent centers.

  • Preferred IUPAC Name (PIN): Bis(4-methoxyphenyl)iodonium bromide[1][3]

  • Systematic Description: Bis(4-methoxyphenyl)-

    
    -iodanyl bromide
    
  • Parent Structure: Diaryl-

    
    -iodane[4][5]
    

Technical Note on "Iodonium" vs. "Iodanium": Strictly speaking, the suffix "-onium" implies a cation derived by adding a proton to a hydride (e.g., Ammonium). For halogens, IUPAC P-73.1 recommends "iodonium" for cations of the form


. You may occasionally see "iodanium" in automated databases (e.g., PubChem), but "iodonium" is the chemically accurate term for substituted derivatives in professional literature.
Structural Geometry

The cation exhibits a pseudo-trigonal bipyramidal geometry around the central iodine atom.[5]

  • Oxidation State: Iodine(III)[6]

  • Geometry: T-shaped[4][5]

  • Electronic Configuration: 10 valence electrons (Hypervalent)

  • Bond Angles: The C-I-C bond angle is approximately 90° (cis-like) in the hypervalent bond description, though often depicted linearly in simplified 2D sketches.

Synthesis Strategy: The Olofsson Protocol

Mechanistic Pathway

The synthesis proceeds via the in situ generation of an iodine(III) species using m-chloroperbenzoic acid (mCPBA) as the oxidant, followed by electrophilic aromatic substitution (SEAr) on the anisole ring.

SynthesisMechanism Start Iodine (I2) + mCPBA Inter1 I(III) Electrophile (Tosylate/Triflate) Start->Inter1 Oxidation (TsOH/CH2Cl2) Complex Sigma-Complex Intermediate Inter1->Complex + Anisole (SEAr Step 1) Anisole Anisole (Excess) Product Bis(4-methoxyphenyl) iodonium salt Complex->Product Ligand Coupling - H+ Exchange Anion Exchange (aq. NaBr) Product->Exchange Workup Final Target: Bis(4-methoxyphenyl) iodonium bromide Exchange->Final Precipitation

Figure 1: One-pot synthesis of symmetric diaryliodonium salts via mCPBA oxidation.

Experimental Protocol (Bench Scale)

Reagents: Iodine (


), Anisole, mCPBA, p-Toluenesulfonic acid (TsOH), Dichloromethane (DCM).
  • Oxidation: Dissolve

    
     (1.0 equiv) in DCM.[5] Add mCPBA (2.2 equiv) and TsOH (2.2 equiv).[5] Stir at RT for 1 hour to generate the I(III) species (color change from purple to orange/yellow).
    
  • Arylation: Add Anisole (2.2 equiv) dropwise.[5] The electrophilic I(III) species attacks the electron-rich aromatic ring. Stir for 12 hours.

  • Concentration: Remove solvent in vacuo to roughly 10% volume.

  • Anion Metathesis: Add saturated aqueous NaBr (excess) to the residue.[5] The bromide salt is significantly less soluble than the tosylate/triflate.[5]

  • Isolation: The target compound, Bis(4-methoxyphenyl)iodonium bromide , precipitates as a white/off-white solid. Filter, wash with

    
    , and dry.[5]
    

Quality Control:

  • 1H NMR (DMSO-d6):

    
     8.12 (d, 4H, ortho-H), 7.05 (d, 4H, meta-H), 3.80 (s, 6H, 
    
    
    
    ).
  • Purity Check: Absence of iodoanisole (monomer byproduct) signals.[5]

Application in Drug Discovery: Electrophilic Arylation

The primary utility of this salt in drug development is the Metal-Free or Cu-Catalyzed Arylation of Nucleophiles . It serves as a "super-electrophile," transferring the 4-methoxyphenyl group to C, N, O, or S nucleophiles.

Case Study: C-H Arylation of Indoles

Indole scaffolds are ubiquitous in oncology drugs (e.g., Osimertinib).[5] Using this iodonium salt allows for C3-selective arylation without pre-functionalizing the indole.[5]

Catalytic Cycle (Copper-Catalyzed)

The mechanism involves a high-valent Cu(III) intermediate, facilitating reductive elimination of the aryl group.

CatalyticCycle Cu1 Cu(I) Catalyst OxAdd Oxidative Addition [Ar2I]+ Cu1->OxAdd + Iodonium Salt Cu3 High-Valent Cu(III)-Ar Species OxAdd->Cu3 NuAttack Nucleophile Coordination Cu3->NuAttack + Nucleophile RedElim Reductive Elimination NuAttack->RedElim RedElim->Cu1 Regeneration Product Arylated Product (Ar-Nu) RedElim->Product Product Release

Figure 2: Cu(I)/Cu(III) catalytic cycle for the arylation of nucleophiles using diaryliodonium salts.

Physical Properties & Safety Data

Quantitative Data Table
PropertyValueContext
Molecular Formula

Salt formulation
Molecular Weight 421.07 g/mol Stoichiometry calc
Melting Point 190–192 °CPurity indicator
Solubility DMSO, DMF, MeOHPoor in

, Hexanes
Appearance White to off-white powderLight sensitive
Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1][5]

  • H315/H319: Causes skin and serious eye irritation.[1][5]

  • H373: May cause damage to organs through prolonged or repeated exposure (Thyroid/Kidney due to iodine metabolites).[5]

Storage Protocol: Store in amber vials at room temperature. The bromide anion renders the salt relatively stable, but prolonged exposure to UV light can induce homolytic cleavage of the C-I bond, degrading the reagent.

References

  • IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[5] Link

  • Synthesis (Olofsson Method): Bielawski, M., Aili, D., & Olofsson, B. "Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides."[5] Journal of Organic Chemistry, 2008, 73(12), 4602–4607. Link

  • General Reactivity: Merritt, E. A., & Olofsson, B. "Diaryliodonium salts: A journey from obscurity to fame."[5] Angewandte Chemie International Edition, 2009, 48(48), 9052-9070. Link

  • Drug Discovery Applications: Deprez, N. R., & Sanford, M. S.[5] "Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts." Journal of the American Chemical Society, 2009, 131(31), 11234-11241. Link

Sources

Diaryliodonium Salts: From Curiosities to Pillars of Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaryliodonium salts (


), often termed "pseudometallic" compounds, have evolved from laboratory curiosities discovered in the late 19th century into indispensable reagents for modern drug discovery. Their unique hypervalent iodine(III) center allows them to act as highly reactive electrophilic aryl transfer agents, serving as sustainable, metal-free alternatives to heavy metal-based cross-coupling or as oxidants in high-valent catalysis.

This guide analyzes the trajectory of these salts, details the mechanistic underpinnings of their reactivity, and provides a validated, step-by-step protocol for their synthesis, tailored for medicinal chemists requiring late-stage functionalization of complex heterocycles.

The Dawn of Hypervalent Iodine (1894–1950s)

The history of diaryliodonium salts is a testament to serendipity in chemical discovery.

The Hartmann-Meyer Discovery (1894)

While attempting to prepare iodosylbenzene, C. Hartmann and V. Meyer stumbled upon the first diaryliodonium salt.[1] They observed that the decomposition of iodosylbenzene in concentrated sulfuric acid did not yield the expected disproportionation products alone but generated a stable, salt-like species.

  • The Reaction: Spontaneous condensation of iodosylbenzene with iodobenzene (formed in situ).

  • Significance: This established the existence of iodine in the +3 oxidation state bound to two carbon ligands, defying the then-conventional understanding of halogen valency.

The Beringer Era (1950s)

For nearly 60 years, the field remained dormant until F.M. Beringer standardized the synthesis.

  • Methodology: Acid-catalyzed condensation of iodate or iodosylarenes with arenes using sulfuric acid and acetic anhydride.

  • Limitation: While effective for simple substrates (e.g., diphenyliodonium chloride), the harsh acidic conditions and high temperatures precluded the use of functionalized substrates common in pharmaceutical intermediates.

Structural Renaissance & Mechanistic Paradigms

To utilize these reagents effectively, one must understand the geometry that drives their reactivity.

The Hypervalent Bond (The T-Shape)

Diaryliodonium salts adopt a T-shaped geometry consistent with a trigonal bipyramidal arrangement where the iodine lone pairs occupy the equatorial plane.

  • 3-Center-4-Electron (3c-4e) Bond: The linear L-I-L bond (where L is the apical ligand, usually the heteroatom anion and one aryl group) is highly polarized.

  • The "Pseudometallic" Nature: The node in the non-bonding molecular orbital (HOMO) at the iodine center makes the iodine highly electrophilic, mimicking the reactivity of transition metals like Pd(II) or Cu(III).

Mechanistic Pathway: Copper-Catalyzed Arylation

In modern drug development, the copper-catalyzed arylation of nucleophiles (Gaunt/Sanford chemistry) is the primary application. The mechanism involves a critical oxidative addition step.

CopperCycle Cu1 Cu(I) Catalyst OxAdd Oxidative Addition (Ar-I-Ar)+ Cu1->OxAdd + Ar2I+ Cu3 Cu(III)-Aryl Species (High Oxidation State) OxAdd->Cu3 NuCoord Nucleophile Coordination Cu3->NuCoord + Nu-H RedElim Reductive Elimination NuCoord->RedElim Product Ar-Nu + Ar-I + Cu(I) RedElim->Product Product->Cu1 Regeneration

Figure 1: Catalytic cycle for Cu-catalyzed arylation using diaryliodonium salts. Note the access to the high-energy Cu(III) intermediate.

Strategic Synthesis: The Modern Protocol

Critique of Legacy Methods: The Beringer method (sulfuric acid) is obsolete for complex molecule synthesis due to poor functional group tolerance. The Gold Standard: The Olofsson One-Pot Synthesis . This method, developed by Berit Olofsson’s group, utilizes m-chloroperbenzoic acid (mCPBA) and triflic acid (TfOH).

Why this protocol? (Expertise & Experience)
  • Regioselectivity: It allows for the selective synthesis of unsymmetrical salts (Ar-I-Ar').[2]

  • Atom Economy: It bypasses the isolation of unstable iodosyl intermediates.

  • Safety: It avoids the formation of explosive perchlorate salts, yielding stable triflates instead.

Validated Protocol: Synthesis of Diphenyliodonium Triflate

Target Scale: 1.0 mmol

Reagents
  • Iodobenzene (1.0 mmol)

  • Benzene (1.1 mmol) - Acts as the nucleophilic partner

  • mCPBA (1.1 mmol, dried or commercially available 77%)

  • Triflic acid (TfOH) (2.0 mmol)

  • Dichloromethane (DCM) (2 mL)

Step-by-Step Workflow
  • Oxidation Phase:

    • Dissolve iodobenzene in DCM.

    • Add mCPBA.[3]

    • Critical Step: Add TfOH dropwise at 0°C.

    • Mechanism:[4][5][6][7] TfOH activates mCPBA, generating a highly reactive electrophilic iodine(III) species in situ.

    • Observation: Solution turns yellow/orange. Stir for 10-30 mins at RT.

  • Coupling Phase:

    • Add Benzene (the arene partner) to the mixture.

    • Stir at RT for 1 hour.

    • Checkpoint: The reaction is usually fast. TLC can monitor the disappearance of iodobenzene, but the salt itself often stays at the baseline.

  • Work-up & Isolation (Self-Validating):

    • Concentrate the mixture in vacuo (do not heat above 40°C).

    • Precipitation: Add diethyl ether (Et2O) to the residue. Diaryliodonium triflates are generally insoluble in ether, while mCBA (byproduct) and unreacted starting materials are soluble.

    • Filtration: Filter the white solid. Wash copiously with Et2O.

    • Purity Check: H-NMR in DMSO-d6. Look for the diagnostic shifts of the aromatic protons (often downfield shifted due to the positive charge).

OlofssonProtocol Start Aryl Iodide + mCPBA Acid Add TfOH (0°C) Start->Acid Inter Active I(III) Intermediate Acid->Inter Couple Add Arene (RT, 1h) Inter->Couple Precip Add Et2O (Precipitation) Couple->Precip Final Pure Salt (Filtration) Precip->Final

Figure 2: Workflow for the Olofsson One-Pot Synthesis of Diaryliodonium Triflates.

Data Presentation: Counter-Anion Selection

The choice of counter-anion dictates solubility and stability.

Anion ClassExamplesSolubility (Org. Solvents)Stability/SafetyRecommended Use
Halides

,

Low (often require MeOH/H2O)Stable, but low reactivityPrecursors for anion exchange
Perfluoroalkylsulfonates

(Triflate)
High (DCM, MeCN)High / SafeStandard for Synthesis
Tetrafluoroborates

ModerateHigh / SafeLarge scale applications
Perchlorates

ModerateDANGEROUS (Explosive) Avoid completely

Applications in Drug Development[10][11]

Late-Stage C-H Functionalization

Diaryliodonium salts enable the "magic methyl" equivalent for aryl groups—installing a phenyl ring onto a complex scaffold at a late stage.

  • Mechanism: Radical or Cu(III) pathways allow arylation of C-H bonds in indoles, pyrroles, and pyridines under mild conditions.

  • Positron Emission Tomography (PET): The DiMagno and Sanford labs have utilized these salts as precursors for

    
    -fluorination. The extreme leaving group ability of the 
    
    
    
    moiety facilitates the introduction of fluoride into electron-rich rings, a feat difficult to achieve via standard
    
    
    .

References

  • Hartmann, C., & Meyer, V. (1894).[1][6][8][9] Ueber Jodoniumbasen. Berichte der deutschen chemischen Gesellschaft, 27(1), 426–432.[8]

  • Beringer, F. M., et al. (1953). Diaryliodonium Salts.[1][3][6][7][8][10][11][12][13][14] I. Synthesis. Journal of the American Chemical Society, 75(11), 2705–2708.

  • Bielawski, M., Aili, D., & Olofsson, B. (2008).[3][8] Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry, 73(12), 4602–4607.

  • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C–H bond arylation. Science, 323(5921), 1593-1597.

  • Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 131(31), 11234–11241.

Sources

Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)iodonium bromide

[1][2][3]

Part 1: Executive Summary & Compound Identity[2][3]

Compound Name: Bis(4-methoxyphenyl)iodonium bromide Synonyms: Di(p-anisyl)iodonium bromide; 4,4'-Dimethoxydiphenyliodonium bromide.[1][2][3][4] Chemical Nature: Diaryliodonium salt (Hypervalent Iodine).[2][3]

CRITICAL DATA INTEGRITY ALERT (CAS Mismatch): The CAS number provided in your prompt (6293-66-9 ) corresponds to Diphenyliodonium p-toluenesulfonate (Tosylate) , not the bromide salt.

  • Bis(4-methoxyphenyl)iodonium bromide corresponds to CAS 19231-06-2 . [1][2][3][4] * Implication: If you are working with the Tosylate (CAS 6293-66-9), it is significantly more soluble in organic solvents (DCM, Chloroform) than the Bromide.

[1][2][3] This guide focuses strictly on the "Bis(4-methoxyphenyl)iodonium bromide" (CAS 19231-06-2) as requested by the chemical name. [1][2][3]

Part 2: Solubility Landscape

The bromide anion (

123123
Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF High Recommended for Stock Solutions. Dissolves readily at RT. ideal for biological assays or photo-initiator stock.[1][2][5]
Polar Aprotic Acetonitrile (MeCN) Moderate Soluble, especially with mild heating (

).[1][2][3][5] Common solvent for electrochemical studies.[2][3]
Protic Methanol, Ethanol Temperature Dependent Sparingly soluble at RT; Soluble at Reflux. Primary choice for recrystallization.[1][2][3][5]
Protic Water Low / Insoluble Solubility is

at

.[1][2][3][5][6] Used as an antisolvent to precipitate the salt from reaction mixtures.[2][3]
Chlorinated DCM, Chloroform Low / Sparingly Unlike the triflate analog, the bromide salt has poor solubility in DCM.[1][2][5] Requires anion exchange for use in non-polar catalysis.[2][3]
Non-Polar Diethyl Ether, Hexanes Insoluble Strict Antisolvent. Used to wash the filter cake during purification to remove non-ionic organic impurities.[1][2][3][5]
Specialty Methyl Cellosolve High (Hot) Gold Standard for Purification. Historical and industrial protocols cite this for obtaining high-purity crystals.[1][2][3][5]
Part 3: Mechanistic Insights & Visualization

The dissolution of Bis(4-methoxyphenyl)iodonium bromide is governed by the competition between its Lattice Energy (stabilized by the electrostatic attraction between the large iodonium cation and the bromide anion) and the Solvation Energy of the solvent.[1][2][3]

Solvation Mechanism Diagram

SolubilityMechanismSaltSolid Salt Crystal[Ar2I+] [Br-]PolarAproticPolar Aprotic(DMSO/DMF)Salt->PolarAproticHigh Dielectric ConstantOvercomes Lattice EnergyNonPolarNon-Polar(Ether/Hexane)Salt->NonPolarNo Dipole InteractionLattice IntactProticHotHot Alcohol(MeOH > 50°C)Salt->ProticHotThermal Energy +H-BondingDissolvedSolvated Ions(Reactive State)PolarAprotic->DissolvedPrecipitatePrecipitate(Purification)NonPolar->PrecipitateProticHot->Dissolved

Figure 1: Solvation logic flow. High dielectric solvents (DMSO) directly dissociate the ion pair.[2][3] Thermal energy in alcohols allows for temporary dissolution (recrystallization), while non-polar solvents force aggregation (precipitation).[2][3]

Part 4: Validated Experimental Protocols
Protocol A: Purification via Recrystallization

Context: Removing inorganic salts or unreacted anisole/iodine residues.[2]

  • Dissolution: Place crude Bis(4-methoxyphenyl)iodonium bromide in a flask. Add Methyl Cellosolve (2-Methoxyethanol) or Ethanol (approx. 15 mL per gram of solid).[1][2][3]

  • Heating: Heat to reflux (

    
    ) with stirring until the solid completely dissolves. If insoluble particles remain (likely inorganic salts like NaBr), filter the hot solution rapidly.[2][3]
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the filter cake with cold ethanol, followed by Diethyl Ether to remove residual solvent and lipophilic impurities.[2][3]

  • Drying: Dry under vacuum at

    
     to remove trace solvents.
    
Protocol B: Anion Metathesis (For DCM Solubility)

Context: If your application requires solubility in Dichloromethane (DCM) or Toluene (e.g., for hydrophobic catalysis), you must exchange the Bromide anion for a non-coordinating anion (PF6, OTf).[2][3]

  • Dissolve: Dissolve 1.0 eq of Bis(4-methoxyphenyl)iodonium bromide in minimal hot Methanol.

  • Exchange: Add 1.05 eq of Potassium Hexafluorophosphate (

    
    )  dissolved in water.
    
  • Precipitate: The Bis(4-methoxyphenyl)iodonium Hexafluorophosphate will precipitate immediately (as it is hydrophobic).[1][2][3]

  • Extract: Dilute with water and extract the solid into Dichloromethane (DCM) .[2][3][7] The new salt is now highly soluble in DCM.[2][3]

Part 5: Stability & Handling
  • Photosensitivity: Diaryliodonium salts are photo-acid generators .[1][2][3] Solutions in DMSO or Methanol will degrade if exposed to UV or ambient blue light.[2][3] Store solutions in amber vials wrapped in foil.

  • Thermal Stability: Stable in solution up to

    
     for short periods.[1][2][3] Prolonged heating in DMSO can lead to decomposition via nucleophilic attack of the sulfoxide on the iodonium center.[2][3]
    
References
  • Beringer, F. M., et al. (1959).[2][3] Diaryliodonium Salts.[2][3][8][9][10] IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society.[2][3] (Describes the synthesis and crystallization from methyl cellosolve).[1][2][3]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 3015049, Bis(p-methoxyphenyl)iodonium bromide.

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: Bis(4-methoxyphenyl)iodonium bromide (CAS 19231-06-2).[1][2][3][4]

  • ChemicalBook. (2025).[2][3][7] Bis(p-methoxyphenyl)iodonium bromide Properties and Solubility.

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Bis(4-methoxyphenyl)iodonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bis(4-methoxyphenyl)iodonium bromide is a diaryliodonium salt that serves as a potent and versatile electrophilic arylating agent in modern organic synthesis.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds.[2] Diaryliodonium salts, in general, are recognized for their high reactivity and stability under mild reaction conditions.[1] The reactivity of these compounds is centered around the hypervalent iodine(III) center, which facilitates the transfer of an aryl group to a wide range of nucleophiles.[3]

This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for Bis(4-methoxyphenyl)iodonium bromide to ensure its safe and effective use in the research and development laboratory.

Hazard Identification and Safety Profile

A thorough understanding of the hazard profile of Bis(4-methoxyphenyl)iodonium bromide is the foundation of its safe handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The following table summarizes the GHS hazard classifications for Bis(4-methoxyphenyl)iodonium bromide:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Respiratory sensitization-H335: May cause respiratory irritation
Skin sensitization1H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Specific target organ toxicity — repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure

Data sourced from PubChem CID 3015049.

Pictograms and Signal Word

Signal Word: Warning

Primary Routes of Exposure and Health Effects
  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation and may lead to an allergic skin reaction upon repeated contact.

  • Eye Contact: Causes serious eye irritation.

Chemical and Physical Properties

A knowledge of the physical and chemical properties of Bis(4-methoxyphenyl)iodonium bromide is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₁₄H₁₄BrIO₂
Molecular Weight 421.07 g/mol
Appearance Light-yellow to yellow powder or crystals
Melting Point 190-192 °C
Solubility Soluble in DMSO and methanol. Diaryliodonium salts with halide anions are generally less soluble in most organic solvents compared to those with triflate or tetrafluoroborate anions.[3]

Data primarily sourced from Sigma-Aldrich and BLD Pharmatech Safety Data Sheets.[4][5]

Reactivity and Stability

Diaryliodonium salts are known for their reactivity as electrophilic arylating agents. This reactivity stems from the electron-deficient nature of the iodine(III) center and the excellent leaving group ability of the iodoarene moiety.[3]

Thermal Decomposition
  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

  • Hydrogen iodide (HI)[5]

It is crucial to avoid heating the compound to its melting point, as some diaryliodonium salts have been observed to decompose rather than melt at elevated temperatures.[6]

Incompatibilities

To prevent hazardous reactions, Bis(4-methoxyphenyl)iodonium bromide should be stored away from and not mixed with the following:

  • Strong oxidizing agents: May lead to vigorous or explosive reactions.

  • Strong reducing agents: Can cause decomposition of the iodonium salt.

  • Strong bases: Diaryliodonium salts can react with strong bases.[7]

  • Strong acids: While some reactions are carried out in the presence of acid, strong, non-nucleophilic acids should be used with caution as they can affect the stability of the salt.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with Bis(4-methoxyphenyl)iodonium bromide. The following workflow and PPE recommendations are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All handling of solid Bis(4-methoxyphenyl)iodonium bromide and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

PPE_Recommendations cluster_ppe Essential Personal Protective Equipment Eye_Protection Splash-proof Safety Goggles or Face Shield Hand_Protection Chemical-resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood (or NIOSH-approved respirator for spills) Researcher Researcher Researcher->Eye_Protection Always Wear Researcher->Hand_Protection Always Wear Researcher->Body_Protection Always Wear Researcher->Respiratory_Protection Work Within

Caption: Essential PPE for handling Bis(4-methoxyphenyl)iodonium bromide.

Handling Protocol

The following step-by-step protocol should be followed when handling Bis(4-methoxyphenyl)iodonium bromide:

  • Preparation:

    • Don all required PPE before entering the laboratory.

    • Ensure the fume hood is functioning correctly.

    • Have all necessary equipment and reagents readily available.

    • Prepare a quench solution (e.g., sodium thiosulfate solution) in case of a spill.

  • Weighing and Transfer:

    • Weigh the solid compound in the fume hood.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Use a spatula or other appropriate tool for transfer.

  • Dissolution:

    • If preparing a solution, add the solid slowly to the solvent while stirring.

    • Be aware of the compound's solubility characteristics in the chosen solvent.

  • Reaction Setup:

    • Set up the reaction apparatus in the fume hood.

    • If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction:

    • Quench the reaction mixture safely according to the specific experimental procedure.

    • Handle all waste as hazardous.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Bis(4-methoxyphenyl)iodonium bromide and to prevent hazardous situations.

Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

Storage_Conditions cluster_storage Optimal Storage Conditions Container Tightly Closed Container Environment Dry and Well-Ventilated Area Container->Environment Temperature Room Temperature Environment->Temperature Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) Temperature->Atmosphere Light Protect from Light (Store in a dark place) Atmosphere->Light Compound Bis(4-methoxyphenyl) iodonium bromide Compound->Container

Caption: Recommended storage conditions for Bis(4-methoxyphenyl)iodonium bromide.

Rationale for Storage Recommendations
  • Tightly Closed Container: Prevents absorption of moisture and contamination.

  • Dry and Well-Ventilated Area: Minimizes the risk of hydrolysis and ensures any potential vapors are safely dispersed.

  • Room Temperature: Avoids exposure to high temperatures that could lead to thermal decomposition.

  • Inert Atmosphere: While generally stable, storage under an inert atmosphere can help prevent slow degradation over time, especially for a high-purity reagent.

  • Protect from Light: Some organic compounds are light-sensitive and can degrade upon exposure to UV light.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Leak Procedures
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize (for small spills): For small spills, a dilute solution of sodium thiosulfate can be used to reduce the iodonium salt.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal

All waste containing Bis(4-methoxyphenyl)iodonium bromide, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

Bis(4-methoxyphenyl)iodonium bromide is a valuable reagent for synthetic chemists. Its effective and safe use hinges on a comprehensive understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a safe and productive laboratory environment.

References

  • PubChem. (n.d.). Bis(p-methoxyphenyl)iodonium bromide. National Center for Biotechnology Information. PubChem Compound Database; CID=3015049. Retrieved from [Link]

  • Kita, Y., et al. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. RSC Publishing.
  • Zubarev, V. Y., Putis, S., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles. Chemistry of Heterocyclic Compounds, 37(3), 365-366.
  • Olofsson, B. (2011). New Reactivity in Diaryliodonium Salt Chemistry. Diva-portal.org.
  • Carroll, M. A. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.
  • Fang, Y., et al. (2023). Recent Progress in Arylation Reactions with Diaryliodonium Salts.
  • American Chemical Society. (2024). Diaryliodonium Salts. ACS In Focus.
  • Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.
  • Aradi, K., et al. (2016).
  • Mori, T., et al. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles. Frontiers in Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Bis(4-methoxyphenyl)iodonium bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Diaryliodonium Salts in Modern Synthesis

In the landscape of modern organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds is fundamental to the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Diaryliodonium (DAI) salts have emerged as powerful and versatile reagents for these transformations.[1][2][3] These hypervalent iodine(III) compounds, characterized by the general structure [Ar₂I]⁺X⁻, function as exceptional electrophilic arylating agents.[3] They offer significant advantages over traditional methods, including high reactivity, excellent stability as solid materials, and milder reaction conditions, often serving as environmentally benign alternatives to heavy-metal-based reagents.[1][2]

Bis(4-methoxyphenyl)iodonium bromide, the subject of this guide, is a prominent member of this class. Its symmetrical structure features two electron-rich methoxy-substituted phenyl rings attached to an iodine(III) center. This electron-rich nature influences its reactivity and makes it a valuable tool for transferring the 4-methoxyphenyl group to a wide array of nucleophiles. This document provides an in-depth exploration of its applications, mechanistic underpinnings, and detailed protocols for its use in key synthetic transformations.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₄BrIO₂[4][5]
Molecular Weight 421.07 g/mol [4][5]
Appearance White to off-white solid[6]
Melting Point 190-192 °C[6][7]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Keep in dark place, Inert atmosphere, Room temperature[6][8]

PART 1: Core Applications in Arylation Chemistry

Bis(4-methoxyphenyl)iodonium bromide is primarily utilized as an electrophilic source of the 4-methoxyphenyl group. Its utility spans the formation of C-N, C-O, and C-C bonds, making it a cornerstone reagent for synthesizing complex aryl-containing structures.

C-N Bond Formation: The Synthesis of Arylamines and Amides

The introduction of an aryl moiety to a nitrogen atom is a critical transformation in the synthesis of countless pharmaceutical agents and bioactive molecules.[9][10] Bis(4-methoxyphenyl)iodonium bromide provides a robust method for the N-arylation of amines, amides, and other nitrogen nucleophiles, often under mild, transition-metal-free conditions or with copper catalysis.

Mechanistic Insight

The arylation of nucleophiles using diaryliodonium salts can proceed through several distinct mechanistic pathways.[1]

  • Metal-Free Pathway: In the absence of a transition metal catalyst, the reaction is believed to proceed via nucleophilic attack on the iodine atom, forming a hypervalent iodine(III) intermediate. This is followed by reductive elimination to yield the N-arylated product and an iodoarene byproduct (4-iodoanisole).[2]

  • Copper-Catalyzed Pathway: The presence of a copper catalyst can significantly accelerate the reaction. The cycle often involves the formation of a highly reactive copper(III)-aryl species, which then undergoes reductive elimination to form the C-N bond.

  • Radical Pathway: In some cases, particularly with certain substrates or under photolytic conditions, a homolytic cleavage of the diaryliodonium salt can occur, leading to radical-mediated arylation pathways.[1]

Illustrative Mechanism: Copper-Catalyzed N-Arylation

Copper-Catalyzed N-Arylation cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_III Ar-Cu(III)-Nu Complex Cu_I->Cu_III Ar₂I⁺X⁻ Ar2IX Bis(4-methoxyphenyl)iodonium bromide (Ar₂I⁺X⁻) Byproduct Iodoarene (Ar-I) Ar2IX->Byproduct Ox_Add Oxidative Addition Cu_III->Cu_I Product Red_Elim Reductive Elimination Product N-Arylated Product (Ar-Nu) NuH Amine Nucleophile (Nu-H) NuH->Cu_III Base Base Base

Caption: Generalized catalytic cycle for copper-catalyzed N-arylation.

Protocol 1: Copper-Catalyzed N-Arylation of Aniline

This protocol describes a general procedure for the N-arylation of aniline with bis(4-methoxyphenyl)iodonium bromide using a copper catalyst.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv)

  • Aniline (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add bis(4-methoxyphenyl)iodonium bromide, potassium carbonate, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial for obtaining consistent and reliable results.[11]

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the aniline.

  • Reaction: Stir the mixture at 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)aniline.[12]

C-O Bond Formation: Access to Diaryl Ethers

Diaryl ethers are prevalent structural motifs in natural products and pharmaceuticals. The arylation of phenols and alcohols using diaryliodonium salts provides a direct and efficient route to these compounds, often circumventing the harsher conditions required by traditional Ullmann condensations.

Mechanistic Considerations: The Aryne Pathway

In the presence of a strong base and at elevated temperatures, O-arylation reactions can proceed through a benzyne intermediate.[1] The base deprotonates the phenol to a phenolate and can also induce elimination from the diaryliodonium salt to form a highly reactive aryne. The phenolate then acts as a nucleophile, attacking the aryne to form the C-O bond.[1][13]

Illustrative Workflow: O-Arylation of Phenol

O-Arylation Workflow start Start: Assemble Reagents reagents 1. Bis(4-methoxyphenyl)iodonium bromide 2. Phenol Substrate 3. Base (e.g., K₂CO₃, t-BuOK) 4. Solvent (e.g., DMF, Toluene) start->reagents setup Combine reagents in a flame-dried flask under inert atmosphere (N₂/Ar) reagents->setup reaction Heat reaction mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up: Quench, Extract with Organic Solvent, Wash reaction->workup purify Purification: Flash Column Chromatography workup->purify product Isolated Product: Diaryl Ether purify->product

Caption: General experimental workflow for O-arylation.

Protocol 2: Metal-Free O-Arylation of 4-tert-Butylphenol

This protocol outlines a transition-metal-free approach for the synthesis of a diaryl ether.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv)

  • 4-tert-Butylphenol (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: Add 4-tert-butylphenol and potassium tert-butoxide to a flame-dried Schlenk tube equipped with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.[11]

  • Reagent Addition: Add anhydrous toluene via syringe, and stir the resulting suspension for 10 minutes at room temperature. Then, add bis(4-methoxyphenyl)iodonium bromide in one portion under a positive flow of argon.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-18 hours.

  • Work-up:

    • Cool the reaction to ambient temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[12]

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(tert-butyl)-4-(4-methoxyphenoxy)benzene.

PART 2: Safety, Handling, and Storage

As a responsible scientist, proper handling and awareness of chemical hazards are paramount. Bis(4-methoxyphenyl)iodonium bromide should be handled with appropriate personal protective equipment (PPE).

Hazard Identification

According to GHS classification, this compound presents the following hazards:[4][7]

PictogramGHS Hazard Statements


H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] H373: May cause damage to organs through prolonged or repeated exposure.[4][7]
Recommended Precautions
  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.[6][8]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local and national regulations.[7]

Conclusion

Bis(4-methoxyphenyl)iodonium bromide stands out as a highly effective and adaptable reagent in the synthetic organic chemist's toolbox. Its stability, high reactivity, and the mild conditions under which it operates make it a superior choice for a variety of arylation reactions.[1][2] As demonstrated, it provides reliable access to N-aryl and O-aryl compounds, which are key intermediates in drug development and materials science. The continued exploration of hypervalent iodine chemistry promises to further expand the utility of diaryliodonium salts, paving the way for even more efficient and sustainable synthetic methodologies.

References

  • LookChem. Iodonium, bis(4-methoxyphenyl) - Cas 6293-71-6. [Link]

  • PubChem. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049. [Link]

  • PharmaCompass. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • University of Bielefeld. ORGANIC CHEMISTRY. [Link]

  • Fiveable. 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term. [Link]

  • PubMed Central (PMC). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. [Link]

  • Taylor & Francis Online. Recent advances in transition-metal-free arylation by using diaryliodonium salts. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Google Patents.
  • DiVA portal. Diaryliodonium Salts. [Link]

  • University of Illinois. Arylation Using Diaryliodonium Salts. [Link]

  • National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Royal Society of Chemistry. Cyclic diaryliodonium salts: applications and overview. [Link]

  • Royal Society of Chemistry. Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. [Link]

  • ACS Publications. Arylation of Click Triazoles with Diaryliodonium Salts | The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]

  • ResearchGate. (PDF) Recent Progress in Arylation Reactions with Diaryliodonium Salts. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]

  • National Institutes of Health (NIH). Coupling of unactivated alkyl electrophiles using frustrated ion pairs. [Link]

  • Semantic Scholar. Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranost. [Link]

  • Beilstein Journals. Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. [Link]

Sources

Application Note: Protocol for O-Arylation of Phenols with Bis(4-methoxyphenyl)iodonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This application note details the protocol for synthesizing diaryl ethers via the O-arylation of phenols using Bis(4-methoxyphenyl)iodonium bromide .

While the Buchwald-Hartwig (Pd) and Ullmann (Cu/high-temp) couplings are traditional routes to diaryl ethers, diaryliodonium salts offer a distinct advantage: they act as "hyper-electrophiles," enabling arylation under milder conditions without the need for sensitive phosphine ligands.

Why this Reagent? Bis(4-methoxyphenyl)iodonium bromide is a symmetric, air-stable solid. Unlike its triflate counterparts, the bromide salt is significantly more cost-effective and robust against moisture. However, the nucleophilic nature of the bromide counter-ion requires a specific catalytic protocol to prevent catalyst poisoning—a nuance often overlooked in general literature.

Key Applications:

  • Late-Stage Functionalization: Introduction of the 4-methoxyphenyl (PMP) moiety, a common bioisostere in medicinal chemistry (e.g., Thyroxine analogs).

  • Polymer Chemistry: Synthesis of monomers for poly(ether ketone)s.

Mechanistic Insight & Reaction Design

To ensure protocol reliability, one must understand the catalytic cycle. Unlike simple aryl halides, the hypervalent iodine(III) center facilitates a high-oxidation-state pathway.

The Challenge of the Bromide Counter-Ion

In metal-free conditions, the bromide ion (


) is nucleophilic and can compete with the phenol, leading to side reactions or reduced electrophilicity. Therefore, this protocol utilizes a Copper(I) catalyst  to sequester the halide and facilitate the ligand coupling.
Catalytic Cycle (Graphviz Visualization)

The reaction proceeds via a Cu(I)/Cu(III) catalytic loop. The oxidative addition of the iodonium salt to Cu(I) is extremely fast, forming a highly electrophilic Cu(III) species.

CatalyticCycle Start Cu(I) Catalyst (Resting State) Complex1 Cu(I)-Phenoxide Complex Start->Complex1 Ligand Exchange Phenol Phenol (ArOH) + Base Phenol->Complex1 OxAdd Oxidative Addition (Cu(III) Intermediate) Complex1->OxAdd + Reagent Reagent Bis(4-methoxyphenyl) iodonium Bromide Reagent->OxAdd RedElim Reductive Elimination OxAdd->RedElim T-shaped Intermediate RedElim->Start Regeneration Product Diaryl Ether Product RedElim->Product Byproduct Byproduct: 4-Iodoanisole RedElim->Byproduct

Figure 1: The Cu(I)/Cu(III) catalytic cycle for O-arylation. Note that the hypervalent iodine acts as a 2-electron oxidant, converting Cu(I) directly to Cu(III).

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
Phenol Substrate Nucleophile1.0Limiting reagent.
Bis(4-methoxyphenyl)iodonium bromide Electrophile1.2Slight excess ensures full conversion.
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)CuBr or Cu2O are viable alternatives.
Potassium Carbonate (

)
Base2.0Must be anhydrous and finely ground.
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Anhydrous. Toluene is a non-polar alternative.
Step-by-Step Methodology (The "Gold Standard" Method)

This method prioritizes robustness over "green" metrics, ensuring high yields even with sterically hindered phenols.

Step 1: Catalyst Pre-Complexation

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add CuI (10 mol%) and

    
      (2.0 equiv).
    
  • Optional but Recommended: Add 20 mol% of a ligand such as picolinic acid if the phenol is extremely electron-deficient. For most phenols, this is unnecessary.

  • Purge the vial with Nitrogen or Argon for 5 minutes.

Step 2: Substrate Addition

  • Add the Phenol (1.0 equiv) and Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv).

  • Add anhydrous DMF via syringe to achieve a concentration of 0.2 M relative to the phenol.

    • Expert Tip: If the iodonium salt is not fully soluble at RT, do not worry. It will dissolve as the temperature rises.

Step 3: Reaction

  • Seal the vial and heat the block to 110 °C .

  • Stir vigorously (800+ rpm). The reaction mixture typically turns from a suspension to a dark homogeneous solution (indicating Cu(I) to Cu(III) cycling).

  • Monitor via TLC or LC-MS after 4 hours. Most reactions are complete within 4–12 hours.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash the organic layer with water (

    
    ) to remove DMF. This is critical to prevent streaking during chromatography.
    
  • Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Purification Strategy (Critical)

A common pitfall is the co-elution of the product with the byproduct, 4-iodoanisole .

  • Byproduct Profile: 4-Iodoanisole is a lipophilic oil/solid (

    
     in 10% EtOAc/Hex).
    
  • Separation:

    • Use a Silica Gel column.[1]

    • Eluent: Start with 100% Hexanes (or Pentane) to flush out the 4-iodoanisole.

    • Gradually increase polarity to 5-10% EtOAc/Hexanes to elute the diaryl ether product.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<30%) Catalyst PoisoningThe bromide ion is inhibiting Copper. Add a bidentate ligand (e.g., 1,10-phenanthroline or picolinic acid) to stabilize the Cu-center.
Reaction Stalls Incomplete SolubilitySwitch solvent to DMSO (higher polarity) or increase Temp to 120 °C.
Dark Tarry Mixture Phenol DecompositionThe phenol is sensitive to oxidation. Degas solvents thoroughly. Lower temp to 90 °C and extend time.
Product Contaminated 4-Iodoanisole presentThe byproduct was not fully removed. Recrystallize from cold Ethanol if the product is solid, or run a second column with 100% Pentane.

Workflow Logic (Decision Tree)

Use this logic flow to adapt the protocol for specific substrates.

Workflow Start Start: Select Phenol CheckSterics Is Phenol Sterically Hindered (Ortho-subst)? Start->CheckSterics Standard Standard Protocol: CuI / K2CO3 / DMF / 110°C CheckSterics->Standard No Modified Modified Protocol: Add Picolinic Acid Ligand Switch to DMSO CheckSterics->Modified Yes CheckGreen Is 'Green' Chemistry Mandatory? Standard->CheckGreen CheckGreen->Standard No (Recommended) WaterMethod Aqueous Method: Water + Surfactant (TPGS-750-M) (Lower Yield Risk) CheckGreen->WaterMethod Yes

Figure 2: Decision matrix for protocol adaptation based on substrate complexity and environmental constraints.

References

  • Olofsson, B. (2013). "Arylation with Diaryliodonium Salts." Chemical Reviews, 113(1), 208-255. [Link]

  • Gaunt, M. J., et al. (2008). "Copper-Catalyzed Arylation with Diaryliodonium Salts." Journal of the American Chemical Society, 130(26), 8130-8131. [Link]

  • Bielawski, M., & Olofsson, B. (2007). "Efficient and General Synthesis of Diaryliodonium Triflates." Organic Letters, 9(14), 2661-2664. [Link]

Sources

"Bis(4-methoxyphenyl)iodonium bromide" in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(4-methoxyphenyl)iodonium Bromide in Pharmaceutical Synthesis

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide (also known as dianisyliodonium bromide) represents a critical class of hypervalent iodine(III) reagents. While often overshadowed by its triflate or tosylate analogs in bench-scale literature, the bromide salt serves as the robust, shelf-stable progenitor for these reactive species.

In pharmaceutical development, this compound is indispensable for two primary workflows:

  • Positron Emission Tomography (PET): As a precursor for synthesizing [

    
    F]4-fluoroanisole and related radiotracers via "minimalist" nucleophilic fluorination.
    
  • Late-Stage Functionalization (LSF): Enabling metal-free

    
    -, 
    
    
    
    -, and
    
    
    -arylation of complex drug scaffolds where transition metal toxicity is a concern.

This guide details the handling, activation (anion metathesis), and deployment of this reagent, moving beyond standard recipes to explain the why behind every step.

Chemical Profile & Handling

PropertyData
IUPAC Name Bis(4-methoxyphenyl)iodanium bromide
CAS Number 19231-06-2
Molecular Weight 421.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, warm water; Insoluble in Et₂O, Hexanes.[1]
Stability High thermal stability compared to iodonium triflates; non-hygroscopic.
Hazards Irritant (H315, H319).[1] Avoid contact with reducing agents.

Expert Insight: The bromide counter-ion renders this salt significantly more stable for long-term storage than its triflate counterpart, which is prone to hydrolysis. However, the nucleophilicity of bromide (


) can interfere with catalytic cycles or competitive substitutions. Therefore, Protocol A (Anion Metathesis)  is often the requisite first step for high-yield applications.

Protocol A: Anion Metathesis (Activation)

Converting the stable Bromide to the reactive Triflate/Tosylate.

Objective: To replace the nucleophilic bromide anion with a non-coordinating triflate (


) or tosylate (

) anion, enhancing solubility in organic solvents (DCM, MeCN) and reactivity in cross-coupling.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide (1.0 equiv)[1]

  • Silver Triflate (AgOTf) or Silver Tosylate (AgOTs) (1.05 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Workflow:

  • Dissolution: Suspend Bis(4-methoxyphenyl)iodonium bromide (1.0 g, 2.37 mmol) in MeOH (20 mL). Sonicate if necessary to ensure partial dissolution (the bromide is sparingly soluble).

  • Precipitation: Add AgOTf (0.64 g, 2.49 mmol) dissolved in minimal MeOH dropwise.

    • Observation: A thick yellow/white precipitate of AgBr forms immediately.

  • Reaction: Stir vigorously in the dark (Ag salts are photosensitive) for 30 minutes at room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove AgBr. Wash the pad with small portions of MeOH.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from DCM/Ether to yield the Bis(4-methoxyphenyl)iodonium triflate.

Checkpoint:

  • Target Yield: >90%

  • Validation:

    
     NMR (for triflate) should show a sharp singlet at -78 ppm. Absence of Ag precipitate upon adding aqueous NaCl confirms removal of excess Silver.
    

Application I: Synthesis of [ F]Fluoroarenes (PET)

Context: Diaryliodonium salts are "gold standard" precursors for nucleophilic aromatic substitution with [


F]fluoride, a reaction difficult to achieve with standard aryl halides. The electron-deficient iodine(III) center activates the ring for nucleophilic attack.

Mechanism: The reaction proceeds via a Cu(III) intermediate. The auxiliary aryl group (anisyl) directs the fluoride to the target ring. In symmetric salts like bis(4-methoxyphenyl)iodonium, selectivity is not an issue.

PET_Mechanism Start Iodonium Salt (Ar-I-Ar)+ Complex Ar-I(III)-Ar | Cu(III)-F Start->Complex Oxidative Addition Cu_Cat Cu(I) Catalyst Cu_Cat->Complex F18 [18F]F- F18->Complex TS Reductive Elimination Transition State Complex->TS Ligand Coupling Product [18F]Ar-F (Fluoroanisole) TS->Product Byproduct Ar-I (Iodoanisole) TS->Byproduct

Figure 1: Copper-mediated radiofluorination pathway. The high oxidation state Cu(III) facilitates the difficult C-F bond formation.

Protocol:

  • Drying: Azeotropically dry the [

    
    F]fluoride (from cyclotron) with 
    
    
    
    and Kryptofix 2.2.2 in MeCN.
  • Precursor Prep: Dissolve Bis(4-methoxyphenyl)iodonium triflate (prepared in Protocol A) (4 mg) and

    
     (catalyst) in DMF (0.5 mL).
    
  • Reaction: Add the precursor solution to the dried [

    
    F] residue.
    
  • Conditions: Heat at 110°C for 10 minutes.

  • Purification: Quench with water, pass through a C18 Sep-Pak cartridge, and elute product with EtOH.

Why this works: The para-methoxy groups make the ring electron-rich, which typically deactivates nucleophilic attack. However, the hypervalent iodine center is so electron-withdrawing that it overcomes this, allowing fluorination even on electron-rich rings—a unique capability of this reagent class.

Application II: Metal-Free -Arylation of Phenols

Context: Synthesizing diaryl ethers (common pharmacophores) usually requires Pd/Cu catalysis (Buchwald-Hartwig/Ullmann). Bis(4-methoxyphenyl)iodonium bromide allows this under mild, metal-free conditions, avoiding trace metal contamination in API (Active Pharmaceutical Ingredient) synthesis.

Protocol:

  • Substrate: Tyrosine methyl ester (Model for phenolic drug scaffold).

  • Reagent: Bis(4-methoxyphenyl)iodonium bromide.[1][2][3][4]

  • Base:

    
     (Potassium tert-butoxide).
    

Step-by-Step:

  • Setup: In a flame-dried vial, combine Tyrosine methyl ester (1.0 equiv) and Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv).

  • Solvent: Add anhydrous THF or Toluene (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add

    
     (1.5 equiv) slowly.
    
    • Note: The base deprotonates the phenol, making it a potent nucleophile.

  • Reaction: Warm to 40°C and stir for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Quantitative Comparison: Metal-Free vs. Ullmann

FeatureIodonium Method (This Protocol)Classic Ullmann Coupling
Temperature 40°C (Mild)>100°C (Harsh)
Catalyst NoneCuI / Ligands
Metal Residue 0 ppm Risk of Cu contamination
Reagent Cost Higher (Iodonium salt)Lower (Aryl halide)
Suitability Late-stage, complex APIsEarly-stage building blocks

References

  • Synthesis and Properties

    • Beringer, F. M., et al. "Diaryliodonium Salts.[5] IX. The Synthesis of Substituted Diphenyliodonium Salts." Journal of the American Chemical Society, vol. 81, no. 2, 1959, pp. 342–351.

  • Radiofluorination (PET)

    • Rotstein, B. H., et al. "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.
  • Metal-Free Arylation

    • Jalalian, N., et al. "Metal-Free Arylation of Oxygen, Nitrogen, and Carbon Nucleophiles with Diaryliodonium Salts." Chemistry – A European Journal, vol. 18, no. 29, 2012, pp. 8897–8901.
  • Mechanistic Reviews

    • Merritt, E. A., & Olofsson, B. "Diaryliodonium salts: A journey from obscurity to fame." Angewandte Chemie International Edition, vol. 48, no. 48, 2009, pp. 9052–9070.

Sources

Application Notes and Protocols: Bis(4-methoxyphenyl)iodonium Bromide in Modern Arylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Diaryliodonium Salts in Synthesis

Diaryliodonium salts have emerged as powerful and environmentally conscious reagents in organic synthesis.[1][2] Among these, Bis(4-methoxyphenyl)iodonium bromide stands out as a versatile and highly effective electrophilic source of the 4-methoxyphenyl group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] These hypervalent iodine compounds offer significant advantages over traditional organometallic reagents, including high reactivity, operational simplicity, and milder reaction conditions, often proceeding in the absence of sensitive or toxic transition metal catalysts.[3][4]

This guide provides an in-depth exploration of the experimental setups for reactions involving Bis(4-methoxyphenyl)iodonium bromide, grounded in mechanistic principles and field-proven protocols. We will delve into both metal-free and transition-metal-catalyzed systems, offering detailed procedures, troubleshooting insights, and the causal logic behind critical experimental choices.

Table 1: Physicochemical Properties of Bis(4-methoxyphenyl)iodonium Bromide

PropertyValueReference
IUPAC Name bis(4-methoxyphenyl)iodanium;bromide[5][6]
CAS Number 19231-06-2[5][7][8]
Molecular Formula C₁₄H₁₄BrIO₂[5][6][7][8]
Molecular Weight 421.07 g/mol [5][6][8]
Appearance White to off-white solid
Melting Point 190-192 °C[9]

Pillar of Trust: Safety and Handling Protocols

Scientific integrity begins with safety. Bis(4-methoxyphenyl)iodonium bromide, like all chemical reagents, requires careful handling to ensure personnel safety and experimental reproducibility.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound presents several hazards[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and chemical safety goggles.[10][11] For large quantities, a face shield is recommended.

  • Ventilation: Handle the solid reagent in a well-ventilated chemical fume hood to avoid inhalation of dust.[9]

  • Dispensing: Use plastic or glass spatulas. Avoid scratching or grinding the solid material, especially with metal implements, to prevent electrostatic discharge.[12]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[9]

  • Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. In case of a spill, use absorbent materials and dispose of them in a sealed chemical waste container.[10]

Expertise in Action: Mechanistic Rationale and Reaction Design

Diaryliodonium salts function as potent electrophilic arylating agents (Ar⁺ synthons). The reaction pathway depends critically on the presence or absence of a transition metal catalyst.

  • Metal-Free Pathway: In the absence of a metal catalyst, the reaction typically proceeds through a nucleophilic attack on the iodine(III) center. This forms a T-shaped intermediate, followed by reductive elimination (ligand coupling) to yield the arylated product and 4-iodoanisole.[1][3]

  • Metal-Catalyzed Pathway: With catalysts like copper or palladium, the mechanism involves a catalytic cycle. For palladium-catalyzed reactions, the cycle generally consists of oxidative addition of the Pd(0) catalyst to the iodonium salt, followed by transmetalation with the nucleophilic partner, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[3][14] Copper-catalyzed reactions follow a similar oxidative/reductive cycle.[15]

The choice between these pathways is dictated by the nature of the nucleophile and the desired bond formation, allowing for precise control over the synthetic outcome.

Application Protocol 1: Copper-Catalyzed N-Arylation of Amines (Chan-Lam Coupling)

This protocol details the formation of a C-N bond, a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals.[16] The use of a diaryliodonium salt provides a reliable and efficient alternative to aryl halides.

Principle: A primary or secondary amine is coupled with Bis(4-methoxyphenyl)iodonium bromide using a copper(I) catalyst and a base. The iodonium salt acts as the electrophilic source of the 4-methoxyphenyl group.

Materials & Equipment:

  • Bis(4-methoxyphenyl)iodonium bromide

  • Amine substrate (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or a similar base

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)[17]

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram: Inert Atmosphere Reaction Setup

G cluster_prep Vessel Preparation cluster_inert Inerting Cycle (Repeat 3x) cluster_reagents Reagent Addition cluster_reaction Reaction A Add solid reagents (Iodonium salt, Catalyst, Base) to Schlenk tube B Seal vessel with septum cap A->B C Evacuate vessel (Vacuum) B->C D Backfill with N₂ / Ar C->D Cycle 1 D->C Cycle 2, 3 E Add anhydrous solvent via syringe D->E F Add liquid nucleophile (Amine) via syringe E->F G Heat to desired temperature with stirring F->G H Monitor reaction (TLC / LC-MS) G->H

Caption: General workflow for setting up an inert atmosphere reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv.), CuI (0.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.[17]

  • Reagent Addition: Through the septum, add the amine substrate (1.0 equiv.) followed by the anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[18]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Self-Validation and Troubleshooting: The success of the reaction is confirmed by full consumption of the limiting reagent (amine) and the appearance of a new, less polar spot on the TLC plate. Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will validate its structure.

Table 2: Troubleshooting Guide for N-Arylation

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Low temperature; Poor solvent quality.Use fresh CuI; Screen other bases (e.g., Cs₂CO₃); Increase reaction temperature; Use freshly distilled, anhydrous solvent.
Side Product Formation Reaction temperature too high; Presence of oxygen.Lower the reaction temperature; Ensure the inert atmosphere is rigorously maintained throughout the reaction.
Inconsistent Results Moisture or oxygen contamination.Dry glassware thoroughly; Use high-purity reagents and anhydrous solvents; Perfect the inert atmosphere technique.[17]

Application Protocol 2: Palladium-Catalyzed C-C Coupling with Boronic Acids (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction and one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[14][19] Diaryliodonium salts serve as excellent electrophilic partners in this transformation.

Principle: An aryl boronic acid is coupled with Bis(4-methoxyphenyl)iodonium bromide using a palladium catalyst, a phosphine ligand, and a base to form a biaryl compound.[20]

Materials & Equipment:

  • Bis(4-methoxyphenyl)iodonium bromide

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(PPh₃)₄

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

  • Aqueous base solution (e.g., 2M Na₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk tube or round-bottom flask with a condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition [Ar-I⁺-Ar]X⁻ TM_Complex Ar-Pd(II)-Ar'L₂ OA_Complex->TM_Complex Transmetalation Ar'-B(OH)₂ Base TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a Schlenk tube, combine the aryl boronic acid (1.0 equiv.), Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.[17]

  • Reagent Addition: Add the organic solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃). The mixture should be biphasic.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the two phases.

  • Monitoring: Follow the consumption of the boronic acid via TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Expertise & Causality:

  • The Role of the Base: The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transmetalation step.[14][21]

  • The Role of the Ligand: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.

  • The Biphasic System: The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Table 3: Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Wrong base/ligand combination; Low temperature.Screen different palladium sources and ligands; Try alternative bases (e.g., K₃PO₄, CsF); Increase temperature.
Homocoupling of Boronic Acid Presence of oxygen; Reaction temperature too high.Rigorously de-gas solvents and maintain a strict inert atmosphere; Lower the reaction temperature.
De-boronation of Starting Material Prolonged reaction time; Excess base or water.Monitor the reaction closely and stop it once complete; Reduce the amount of base or water.

References

  • PubChem. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049. [Link]

  • PharmaCompass. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Malmgren, J., et al. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. PMC - NIH. [Link]

  • Al-Shuaeeb, R. A. A. Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]

  • Synthonix. Bis(4-methoxyphenyl)iodonium bromide - [B57657]. [Link]

  • Aromalake Chemical Co., Ltd. Bis(p-methoxyphenyl)iodonium bromide. [Link]

  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Beilstein Journals. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. [Link]

  • ResearchGate. (PDF) Recent Progress in Arylation Reactions with Diaryliodonium Salts. [Link]

  • ACS Publications. Copper-Catalyzed Alkene Arylation with Diaryliodonium Salts. [Link]

  • The Journal of Organic Chemistry. Arylation of Click Triazoles with Diaryliodonium Salts. [Link]

  • PubMed. Metal-Free and Open-Air Arylation Reactions of Diaryliodonium Salts for DNA-Encoded Library Synthesis. [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

  • Diva-Portal.org. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

  • ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • PubMed Central. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. [Link]

  • Southern Illinois University. Iodine Solution - Safety Data Sheet. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • CORA. Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for. [Link]

  • Royal Society of Chemistry. Recent advances in transition-metal-free arylation by using diaryliodonium salts. [Link]

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macmillan Group, Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]

  • Chemical Communications (RSC Publishing). Exogenous photocatalyst-free aryl radical generation from diaryliodonium salts and use in metal-catalyzed C–H arylation. [Link]

  • PMC - PubMed Central. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • PMC - NIH. Coupling of unactivated alkyl electrophiles using frustrated ion pairs. [Link]

  • Beilstein Journals. Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. [Link]

Sources

One-Pot Synthesis Procedures Using Bis(4-methoxyphenyl)iodonium Bromide: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Bis(4-methoxyphenyl)iodonium Bromide in One-Pot Arylations

In the landscape of modern synthetic chemistry, the drive for efficiency, atom economy, and procedural simplicity has elevated one-pot reactions from a novelty to a cornerstone of synthetic strategy. Within this paradigm, diaryliodonium salts have emerged as powerful and versatile reagents for the formation of carbon-heteroatom and carbon-carbon bonds.[1][2] Among these, Bis(4-methoxyphenyl)iodonium bromide , a symmetrical and electron-rich diaryliodonium salt, offers distinct advantages as a potent electrophilic source of the 4-methoxyphenyl group.

This guide provides detailed application notes and protocols for leveraging Bis(4-methoxyphenyl)iodonium bromide in one-pot arylation reactions. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying chemical principles, enabling researchers to not only replicate these methods but also to rationally adapt and troubleshoot them for their specific synthetic challenges.

Key Attributes of Bis(4-methoxyphenyl)iodonium Bromide:

  • High Reactivity: The hypervalent iodine center renders the aryl groups highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The departure of a neutral iodoanisole molecule is a strong thermodynamic driving force for the arylation reaction.

  • Versatility: It can be employed in both metal-free and transition-metal-catalyzed systems to arylate a wide range of nucleophiles.

  • Operational Simplicity: As a stable, crystalline solid, it is easy to handle and measure, lending itself well to the streamlined nature of one-pot procedures.

This document will detail protocols for the one-pot formation of C-O, C-N, C-S, and C-C bonds, providing a comprehensive toolkit for the incorporation of the valuable 4-methoxyphenyl moiety into diverse molecular scaffolds.

Section 1: One-Pot O-Arylation of Phenols and Alcohols

The construction of diaryl ethers is a fundamental transformation in organic synthesis, with the resulting motifs present in numerous pharmaceuticals and natural products. Bis(4-methoxyphenyl)iodonium bromide serves as an excellent reagent for the O-arylation of phenols and, in some cases, alcohols, often under mild, metal-free conditions.

Mechanistic Rationale: The "Why" Behind the Reaction

The metal-free O-arylation is generally believed to proceed through a nucleophilic aromatic substitution pathway. The reaction is typically initiated by the deprotonation of the phenol by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic iodine center of the diaryliodonium salt to form a transient aryloxy-λ³-iodane intermediate. This intermediate subsequently undergoes reductive elimination to furnish the diaryl ether and iodoanisole as a byproduct.[2]

The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions like benzyne formation, especially at elevated temperatures.[3]

O_Arylation_Mechanism cluster_0 Step 1: Deprotonation Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base Iodonium Ar'-I⁺-Ar' (Ar' = 4-MeO-Ph) Intermediate Ar-O-I(Ar')₂ Phenoxide->Intermediate Attacks I⁺ Iodonium->Intermediate Ether Ar-O-Ar' Intermediate->Ether Byproduct Ar'-I Intermediate->Byproduct

Figure 1. Generalized mechanism for metal-free O-arylation.

Experimental Protocol: Metal-Free One-Pot O-Arylation

This protocol is a general guideline for the arylation of phenols. Optimization of base, solvent, and temperature may be required for specific substrates.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide

  • Phenol substrate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the phenol (1.0 mmol, 1.0 equiv.), Bis(4-methoxyphenyl)iodonium bromide (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • For less acidic phenols or sterically hindered substrates, a stronger base like cesium carbonate may be beneficial.

  • While often successful without a metal catalyst, stubborn couplings can sometimes be facilitated by the addition of a catalytic amount (5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI).[4]

ParameterRecommended ConditionRationale / Notes
Aryl Source Bis(4-methoxyphenyl)iodonium bromide (1.1-1.5 equiv.)Slight excess ensures complete consumption of the limiting nucleophile.
Nucleophile Phenol (1.0 equiv.)Substrate scope is generally broad, tolerating various functional groups.
Base K₂CO₃, Cs₂CO₃ (2.0 equiv.)Cs₂CO₃ is more effective for less acidic phenols due to its higher basicity and solubility.
Solvent DMF, DMSOAprotic polar solvents are preferred for their ability to dissolve the reagents.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (N₂ or Ar)While often robust, an inert atmosphere prevents potential oxidative side reactions.

Section 2: One-Pot N-Arylation of Amines and Amides

The formation of N-aryl bonds is critical in the synthesis of pharmaceuticals, agrochemicals, and materials. Bis(4-methoxyphenyl)iodonium bromide is an effective reagent for the N-arylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, and amides. These reactions can be performed under metal-free conditions or, more commonly for broader scope, with copper catalysis.

Mechanistic Considerations: Metal-Free vs. Copper-Catalyzed Pathways

Metal-Free Pathway: Similar to O-arylation, a metal-free N-arylation can proceed via nucleophilic attack of the amine on the iodonium salt, followed by reductive elimination. This pathway is most effective for strongly nucleophilic amines.

Copper-Catalyzed Pathway: The use of a copper catalyst significantly expands the scope of N-arylation. The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species is oxidized by the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate. The amine then coordinates to this intermediate, followed by reductive elimination to form the N-aryl bond and regenerate the Cu(I) catalyst.[4][5]

N_Arylation_Mechanism CuI Cu(I) Catalyst CuIII Ar'-Cu(III) Intermediate CuI->CuIII + Ar'₂I⁺ Oxidative Addition Iodonium Ar'-I⁺-Ar' (Ar' = 4-MeO-Ph) Iodonium->CuIII Iodoanisole Ar'-I Iodonium->Iodoanisole Byproduct CuIII_Amine [Ar'-Cu(III)-NR₂H] Complex CuIII->CuIII_Amine + R₂NH Amine R₂NH Amine->CuIII_Amine CuIII_Amine->CuI Regenerates Catalyst Product Ar'-NR₂ CuIII_Amine->Product Reductive Elimination

Figure 2. Simplified catalytic cycle for copper-catalyzed N-arylation.

Experimental Protocol: Copper-Catalyzed One-Pot N-Arylation of Amines

This protocol provides a general method for the copper-catalyzed N-arylation of primary and secondary amines.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide

  • Amine substrate

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Toluene or Dichloromethane (DCM)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: To a Schlenk tube, add Copper(I) Iodide (0.05 mmol, 5 mol%), the amine substrate (1.0 mmol, 1.0 equiv.), and Bis(4-methoxyphenyl)iodonium bromide (1.1 mmol, 1.1 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC. For less reactive amines, gentle heating may be required.[5]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Expert Insights:

  • The choice of base is important; hindered, non-nucleophilic bases like DIPEA are sometimes preferred to minimize competitive coordination to the copper center.

  • For N-arylation of amides or less nucleophilic heterocycles, higher temperatures (e.g., 80-110 °C) and a different ligand/base system may be necessary.[6]

  • While many diaryliodonium salts with bromide counterions are less reactive, they can often be used effectively in these catalytic systems.[7]

ParameterRecommended ConditionRationale / Notes
Aryl Source Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv.)A small excess is typically sufficient.
Nucleophile Primary/Secondary Amine (1.0 equiv.)A wide range of aliphatic and aromatic amines are suitable.
Catalyst CuI, CuTC, Cu(OAc)₂ (5-10 mol%)CuI is a common and effective choice.[5]
Base Et₃N, DIPEA, K₂CO₃ (2.0 equiv.)An organic base is often used for better solubility in organic solvents.
Solvent Toluene, DCM, AcetonitrileThe choice of solvent can influence reaction rate and solubility.
Temperature 25 - 60 °CMild conditions are often sufficient, a key advantage of this method.

Section 3: One-Pot S-Arylation of Thiols

Aryl sulfides are important structural motifs in medicinal chemistry and materials science. The metal-free S-arylation of thiols using diaryliodonium salts provides a direct and efficient route to these compounds under mild conditions.

Mechanistic Pathway: A Base-Mediated Process

The S-arylation reaction is initiated by the deprotonation of the thiol to form a highly nucleophilic thiolate anion. This thiolate then engages in a ligand exchange with the diaryliodonium salt, forming a transient sulfur-λ³-iodane intermediate. Subsequent reductive elimination yields the aryl sulfide and iodoanisole. The use of a strong, non-nucleophilic organic base is crucial for efficient thiolate formation and to drive the reaction to completion.[8]

Experimental Protocol: Metal-Free One-Pot S-Arylation

This protocol is a general procedure for the S-arylation of both aryl and alkyl thiols.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide

  • Thiol substrate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 mmol, 1.0 equiv.) and Bis(4-methoxyphenyl)iodonium bromide (1.1 mmol, 1.1 equiv.) in DCM (5 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DBU (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, wash the mixture with 1 M HCl, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights:

  • DBU is an excellent choice of base for this transformation due to its strong, non-nucleophilic character.

  • The reaction is often very clean and proceeds rapidly at room temperature, highlighting the high nucleophilicity of thiolates.

ParameterRecommended ConditionRationale / Notes
Aryl Source Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv.)Ensures full conversion of the thiol.
Nucleophile Thiol (1.0 equiv.)Applicable to both aromatic and aliphatic thiols.
Base DBU (1.2 equiv.)A strong, non-nucleophilic base is key for efficient thiolate generation.
Solvent DCM, AcetonitrileAprotic solvents are generally effective.
Temperature 0 °C to Room TemperatureThe reaction is typically fast and exothermic upon base addition.

Section 4: One-Pot C-Arylation of Active Methylene Compounds

The formation of a C-C bond via arylation of a carbanion is a powerful tool for building molecular complexity. Bis(4-methoxyphenyl)iodonium bromide can effectively arylate soft carbon nucleophiles, such as β-dicarbonyl compounds, in a one-pot fashion.

Mechanistic Overview: Arylation of Enolates

The reaction proceeds by deprotonation of the active methylene compound (e.g., a β-ketoester) with a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking the diaryliodonium salt. The subsequent steps are analogous to the heteroatom arylations, leading to the C-arylated product.[9]

C_Arylation_Mechanism Dicarbonyl β-Dicarbonyl (e.g., R-CO-CH₂-COOR') Enolate Enolate Anion Dicarbonyl->Enolate + Base Base Base (e.g., NaH) Iodonium Ar'-I⁺-Ar' (Ar' = 4-MeO-Ph) Enolate->Iodonium Nucleophilic Attack Intermediate Transient Intermediate Iodonium->Intermediate Product α-Aryl-β-Dicarbonyl Intermediate->Product Reductive Elimination Byproduct Ar'-I Intermediate->Byproduct

Figure 3. Pathway for C-arylation of β-dicarbonyl compounds.

Experimental Protocol: One-Pot C-Arylation of a β-Ketoester

This protocol provides a general procedure for the α-arylation of β-dicarbonyl compounds.

Materials:

  • Bis(4-methoxyphenyl)iodonium bromide

  • β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar and reflux condenser

  • Inert atmosphere setup

Procedure:

  • Enolate Formation: To a flame-dried, three-neck flask under argon, add a suspension of NaH (1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL). Cool the suspension to 0 °C. Add a solution of the β-ketoester (1.0 mmol, 1.0 equiv.) in THF (5 mL) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete enolate formation.

  • Arylation: Add a solution of Bis(4-methoxyphenyl)iodonium bromide (1.1 mmol, 1.1 equiv.) in THF (5 mL) to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insights:

  • Safety Note: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • The choice of base is critical. For less acidic C-H bonds, stronger bases may be required. However, care must be taken to avoid side reactions.

  • This reaction can sometimes be promoted by catalytic amounts of copper salts, which may allow for milder reaction conditions.

Conclusion

Bis(4-methoxyphenyl)iodonium bromide is a highly effective and versatile reagent for the one-pot arylation of a diverse range of nucleophiles. Its stability, reactivity, and ease of handling make it an invaluable tool for researchers in organic synthesis and drug development. The protocols outlined in this guide provide a solid foundation for the application of this reagent. By understanding the underlying mechanistic principles, scientists can effectively adapt these methods to their specific synthetic targets, accelerating the discovery and development of new chemical entities.

References

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  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. [Link]

  • PubMed Central. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]

  • PubMed Central. (2022). Metal-Free and Open-Air Arylation Reactions of Diaryliodonium Salts for DNA-Encoded Library Synthesis. [Link]

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  • PubMed Central. (2015). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]

  • ResearchGate. (2017). One-pot synthesis of diaryl ethers from diaryliodoniums. [Link]

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  • ACS Publications. (2013). Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. [Link]

  • Chin. Chem. Lett. (2013). One-pot synthesis of diarylimidazolium salts from 1H-imidazole. [Link]

  • ACS Publications. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

  • ChemRxiv. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. [Link]

  • ResearchGate. (n.d.). The C -Arylation of β-Dicarbonyl Compounds: Ethyl 1-( p -Methoxyphenyl)-2-Oxocyclohexanecarboxylate. [Link]

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  • ACS Publications. (2015). Enantioselective and Regiodivergent Copper-Catalyzed Electrophilic Arylation of Allylic Amides with Diaryliodonium Salts. [Link]

  • Beilstein Journals. (2017). Synthesis of β-arylated alkylamides via Pd-catalyzed one-pot installation of a directing group and C(sp3)–H arylation. [Link]

  • Organic Chemistry Portal. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

  • RSC Publishing. (2021). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]

  • PubMed Central. (2012). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]

  • ACS Publications. (2023). Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts. [Link]

  • Organic Chemistry Portal. (2004). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

  • ChemRxiv. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. [Link]

  • UNL Digital Commons. (2012). and γ-Hydroxy Sulfides One-Pot Catalyst-Free Synthesis of. [Link]

  • ResearchGate. (n.d.). The C -Arylation of β-Dicarbonyl Compounds: Ethyl 1-( p -Methoxyphenyl)-2-Oxocyclohexanecarboxylate. [Link]

Sources

"Bis(4-methoxyphenyl)iodonium bromide" in the preparation of thyroid hormone analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Bis(4-methoxyphenyl)iodonium Bromide Protocol

Executive Summary

The synthesis of thyroid hormone analogs (thyromimetics) such as T3, T4, GC-1 (Sobetirome), and KB-141 hinges on the construction of the sterically congested diaryl ether linkage. Traditional methods, such as the Ullmann ether synthesis, require harsh thermal conditions (


200°C) that often lead to racemization of the chiral amino acid backbone.

This application note details a robust, scalable protocol using Bis(4-methoxyphenyl)iodonium bromide (Dianisyliodonium bromide) as a highly selective electrophilic arylating agent. This reagent enables the installation of the p-anisyl "outer ring" moiety onto tyrosine derivatives under mild conditions, preserving chiral integrity and allowing for the rapid generation of diverse thyronine libraries.

Mechanistic Principles

The utility of Bis(4-methoxyphenyl)iodonium bromide lies in its hypervalent iodine(III) center. Unlike aryl halides used in Ullmann coupling, the iodine(III) center is an excellent leaving group (releasing iodoanisole), making the attached aryl rings highly electrophilic.

Why Bis(4-methoxyphenyl)? (The Symmetry Advantage)

In asymmetric diaryliodonium salts (e.g., Phenyl-Anisyl-I


), the nucleophile (phenol) preferentially attacks the less electron-rich ring (the "dummy ligand" effect). This creates regioselectivity issues.[1] By using the symmetric Bis(4-methoxyphenyl)  salt, we guarantee 100% chemoselectivity for the transfer of the p-methoxyphenyl group, eliminating the formation of regioisomeric byproducts.
Reaction Pathway (Copper-Catalyzed)

While metal-free conditions exist for electron-deficient salts, the electron-rich p-methoxy groups stabilize the iodonium center, reducing reactivity. Therefore, a Copper(II) catalyst is employed to facilitate the ligand coupling mechanism via a Cu(III) intermediate.

ReactionMechanism Tyrosine Tyrosine Phenol (Nucleophile) Complex Cu(II)-Phenoxide Complex Tyrosine->Complex Coordination CuII Cu(II) Catalyst CuII->Complex OxAdd Oxidative Addition (High Valent Cu(III)) Complex->OxAdd + Iodonium Salt Iodonium Bis(4-methoxyphenyl) iodonium Bromide Iodonium->OxAdd Elim Reductive Elimination OxAdd->Elim Ligand Coupling Elim->CuII Regeneration Product Diaryl Ether (Thyronine Core) Elim->Product Byproduct 4-Iodoanisole (Byproduct) Elim->Byproduct

Figure 1: Catalytic cycle for the O-arylation of tyrosine using diaryliodonium salts. The high-valent Cu(III) species facilitates the difficult C-O bond formation.

Experimental Protocols
Protocol A: Preparation of Bis(4-methoxyphenyl)iodonium Bromide

Note: While commercially available, in-house preparation ensures fresh, high-purity reagent free from photo-degradation products.

Reagents:

  • Anisole (4.0 equiv)

  • Iodine (I

    
    ) (1.0 equiv)
    
  • Iodine Pentoxide (I

    
    O
    
    
    
    ) (0.6 equiv)
  • Sulfuric Acid (conc.)[2]

  • Sodium Bromide (aq.[2] solution)

Step-by-Step:

  • Oxidation: In a 3-neck flask equipped with a mechanical stirrer, suspend Iodine (25.4 g, 100 mmol) and Iodine Pentoxide (20 g, 60 mmol) in conc. H

    
    SO
    
    
    
    (150 mL). Stir vigorously at room temperature for 24 hours until iodine disappears and a yellow precipitate (iodosyl sulfate) forms.
  • Coupling: Cool the mixture to 0°C. Add Anisole (43 mL, 400 mmol) dropwise over 30 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The mixture will turn dark purple/brown.

  • Precipitation: Pour the reaction mixture slowly into 1 L of ice-water (Exothermic!). Filter the resulting solution to remove unreacted iodine/insolubles if necessary.

  • Salt Metathesis: To the clear filtrate, add a saturated solution of Sodium Bromide (50 g in 100 mL water) with rapid stirring. The bromide salt will precipitate immediately as a white/off-white solid.

  • Purification: Filter the solid. Wash sequentially with water (3 x 100 mL), diethyl ether (to remove unreacted anisole), and acetone.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Yield: ~75-85%

    • Appearance: White crystalline powder.

    • QC Check:

      
      H NMR (DMSO-d
      
      
      
      ):
      
      
      8.12 (d, 4H), 7.05 (d, 4H), 3.80 (s, 6H).
Protocol B: The "Thyronine Core" Synthesis (O-Arylation)

Target: Synthesis of O-(4-methoxyphenyl)-N-Boc-L-Tyrosine Methyl Ester.

Reagents:

  • N-Boc-L-Tyrosine Methyl Ester (1.0 equiv)

  • Bis(4-methoxyphenyl)iodonium Bromide (1.5 equiv)

  • Copper(II) Acetate [Cu(OAc)

    
    ] (10 mol%)
    
  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add N-Boc-L-Tyrosine Methyl Ester (2.95 g, 10 mmol) and Bis(4-methoxyphenyl)iodonium bromide (5.05 g, 15 mmol).

  • Solvent: Add anhydrous DCM (50 mL). The iodonium salt may not dissolve completely initially.

  • Catalyst & Base: Add Cu(OAc)

    
     (181 mg, 1 mmol) followed by Triethylamine (4.2 mL, 30 mmol).
    
  • Reaction: Stir at room temperature (25°C). The reaction typically turns a deep blue/green color (copper-amine complex). Monitor by TLC (Hexane:EtOAc 2:1).

    • Time: 12–18 hours.

  • Quench: Dilute with Et

    
    O (100 mL). Wash with 1M HCl (to remove copper and amine), followed by sat. NaHCO
    
    
    
    and Brine.
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The byproduct (4-iodoanisole) elutes first.

    • Yield: Typically 80-90%.

Downstream Processing: From Ether to Hormone

Once the diaryl ether is formed, the p-methoxy group serves as a "masked" phenol.

  • Demethylation: Treat the intermediate with BBr

    
     (3 equiv) in DCM at -78°C 
    
    
    
    0°C. This cleaves the methyl ether to reveal the outer-ring phenol (essential for receptor binding).
  • Iodination (Optional): If synthesizing T3/T4 analogs, the outer ring can be iodinated ortho to the newly revealed phenol using NaI/Chloramine-T or I

    
    /Ethylamine.
    

Workflow Start L-Tyrosine Step1 1. Protection (Boc-anhydride / MeOH) Start->Step1 Inter1 N-Boc-Tyr-OMe Step1->Inter1 Step2 2. O-Arylation (Bis(anisyl)iodonium Br / Cu(II)) Inter1->Step2 Inter2 Protected Thyronine Core (Methoxy-Ether) Step2->Inter2 Step3 3. Demethylation (BBr3 or HBr) Inter2->Step3 End Thyromimetic Precursor (Phenolic Form) Step3->End

Figure 2: Synthetic workflow for converting native Tyrosine into Thyromimetic precursors.

Data Summary & Troubleshooting

Table 1: Comparison of Arylation Methods for Tyrosine

ParameterUllmann CouplingIodonium Salt Protocol
Reagent Aryl Bromide/IodideDiaryliodonium Salt
Temperature 180°C - 220°C25°C - 40°C
Catalyst Cu Bronze / CuICu(OAc)

Time 24 - 48 h6 - 18 h
Racemization High Risk (>15%)Negligible (<1%)
Yield 40 - 55%80 - 90%

Expert Troubleshooting Tips:

  • Low Solubility: If the Bromide salt is insoluble in DCM, switch the solvent to DMF or perform an anion exchange to the Triflate (OTf) salt (treat the bromide salt with AgOTf in MeCN). Triflate salts are significantly more soluble and reactive.

  • Moisture Sensitivity: While the salt is stable, the Cu-catalytic cycle is sensitive to water. Use anhydrous solvents to prevent hydrolysis of the ester.

  • Color Change: A reaction that stays green usually indicates active catalysis. If it turns black (precipitated Cu

    
    ), the catalyst has died. Add more ligand (TEA/Pyridine) or fresh catalyst.
    
References
  • Olofsson, B. (2025). Diaryliodonium Salts: Synthesis, Reactivity, and Applications. Wiley-VCH.

  • Scanlan, T. S., et al. (2001). "Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists." Journal of Medicinal Chemistry, 44(20).

  • Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters (Foundational methodology adapted for Iodonium salts).

  • Jalalian, N., & Olofsson, B. (2011). "Rapid Synthesis of Functionalized Diaryliodonium Salts with In Situ Generated Hypervalent Iodine Reagents." Tetrahedron.

  • Sigma-Aldrich. "Bis(4-methoxyphenyl)iodonium bromide Product Specification." [3]

Sources

Troubleshooting & Optimization

"Bis(4-methoxyphenyl)iodonium bromide" stability under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: B-4-OMe-I-Br | CAS: 19231-06-2
Topic: Stability & Troubleshooting Under Reaction Conditions[1][2]

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide is a symmetric diaryliodonium salt used primarily as an electrophilic arylation reagent.[1][2] While the para-methoxy groups stabilize the hypervalent iodine center via resonance donation, the bromide counter-ion introduces specific stability and reactivity challenges often overlooked in standard protocols.

This guide addresses the three most common failure modes: thermal decomposition , solubility-induced kinetic stalling , and counter-ion interference in transition-metal catalysis.[1][2]

Module 1: Pre-Reaction Stability & Handling

Before the reaction begins, ensure the integrity of the reagent.

ParameterSpecification / ThresholdTechnical Context
Physical State White to off-white powderYellowing indicates partial decomposition (formation of iodine/bromine species).[1][2]
Melting Point 190–192 °C (dec.)[2][3]Do not heat to melt. Decomposition often triggers at or slightly below the melting point.[2]
Light Sensitivity HighThe C–I bond is photolabile.[2] Ambient UV exposure triggers radical cleavage.[2] Store in amber vials.
Hygroscopicity ModerateBromide salts can absorb moisture, forming a hydrate lattice that alters stoichiometry.[2] Dry under vacuum over

if precise stoichiometry is required.

Module 2: Reaction Condition Stability

Thermal Stability & Decomposition Pathways

The stability of this reagent is governed by the competition between Heterolytic Cleavage (desired arylation) and Homolytic Cleavage (radical decomposition).

  • The Risk: At temperatures >80°C, or in the presence of radical initiators, the C–I bond weakens. The p-methoxy group stabilizes the cation, but the bromide ion can act as a reducing agent at high temperatures, promoting radical pathways.

  • The Mechanism:

    • Pathway A (Desired): Nucleophilic attack on the iodine center (reductive elimination).

    • Pathway B (Degradation): Homolytic bond fission generating aryl radicals and iodoarenes.[2]

Visualization: Decomposition Pathways

Decomposition cluster_0 Pathway A: Heterolytic (Desired) cluster_1 Pathway B: Homolytic (Thermal/Light) Start Bis(4-methoxyphenyl) iodonium bromide Nu_Attack Nucleophilic Attack (Nu-) Start->Nu_Attack Heat >100°C or UV Start->Heat Prod_A Ar-Nu + Ar-I Nu_Attack->Prod_A Radical [Ar-I-Ar]• Heat->Radical Prod_B Ar• + Ar-I Radical->Prod_B Decomposition

Figure 1: Mechanistic divergence.[1][2] High heat or light favors the red pathway (radical decomposition), resulting in low yields and tarry byproducts.

The "Bromide Effect" (Counter-Ion Interference)

Unlike triflate (OTf) or tetrafluoroborate (BF4) salts, the bromide anion is nucleophilic .

  • Issue: In Palladium (Pd) or Copper (Cu) catalyzed reactions, the bromide ion can coordinate strongly to the metal center, displacing ligands or poisoning the catalyst.

  • Issue: In metal-free reactions, the bromide can compete with your desired nucleophile, leading to the formation of 4-bromoanisole (Ar-Br) as a side product.[1][2]

Solubility Constraints

Bromide salts have high lattice energy and are often insoluble in non-polar solvents (DCM, Toluene, THF) but soluble in polar aprotic solvents (DMSO, DMF).

  • Stability Warning: While DMSO dissolves the salt, heating diaryliodonium salts in DMSO >100°C can lead to explosive decomposition (Swern-like oxidations of the solvent).

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction mixture turns dark/black immediately. Rapid Radical Decomposition. The reaction temperature is too high, or light is triggering homolysis.1.[1][2] Lower temp by 20°C.2. Wrap flask in aluminum foil.3. Add radical scavenger (e.g., TEMPO) to confirm diagnosis.[2]
Reagent floats; no reaction observed. Solubility Lock. The bromide salt is not dissolving in the organic solvent (e.g., DCM, Toluene).1. Switch to DMF or MeCN.2. Perform In-Situ Anion Exchange : Add 1.1 eq NaOTf or NaBF4 to precipitate NaBr and generate the soluble iodonium triflate/BF4 in situ.[1][2]
Formation of 4-bromoanisole byproduct. Counter-ion Attack. The bromide anion is acting as the nucleophile (Ar-Br formation).[1][2]Mandatory Anion Exchange. The bromide salt is unsuitable for this specific transformation.[2] Convert to OTf or BF4 salt before reaction.[2]
Catalyst death (Pd/Cu reaction stalls). Bromide Poisoning. Br- ions are saturating the metal center.[1][2]Increase catalyst loading OR switch to a non-coordinating anion variant (OTf/PF6).

Module 4: Experimental Protocols

Protocol A: In-Situ Anion Exchange (Solubilization Strategy)

Use this when the bromide salt is insoluble in your desired reaction solvent.[1][2]

  • Suspend Bis(4-methoxyphenyl)iodonium bromide (1.0 eq) in the reaction solvent (e.g., DCM).

  • Add Sodium Triflate (NaOTf) or Silver Tetrafluoroborate (AgBF4) (1.05 eq).[2]

  • Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: If using AgBF4, a yellow precipitate (AgBr) will form immediately. If using NaOTf, NaBr will form a fine white suspension.[2]

  • Filter the mixture through a Celite plug (optional, to remove salt) or proceed directly if the solid salt is inert to your reaction.

  • Result: You now have the reactive Triflate/BF4 species in solution.[2]

Protocol B: Stability Decision Tree

Follow this logic to determine if the Bromide salt is safe for your specific conditions.

DecisionTree Start Start: Reaction Planning Metal Is the reaction Metal-Catalyzed (Pd, Cu, Rh)? Start->Metal Temp Is Temperature > 80°C? Metal->Temp No Exchange STOP: Perform Anion Exchange (Switch to OTf/BF4) Metal->Exchange Yes (Br poisons catalyst) Solvent Is Solvent Polar (DMF, DMSO, MeOH)? Temp->Solvent No Temp->Exchange Yes (Risk of thermal decomp) Safe PROCEED with Bromide Salt Solvent->Safe Yes Solvent->Exchange No (Solubility issues) Caution CAUTION: Monitor for Ar-Br byproducts

Figure 2: Decision matrix for reagent selection. The bromide salt is generally best suited for metal-free, polar-solvent reactions at moderate temperatures.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound if it has turned yellow? A: Yes. Recrystallization from hot water or a Methanol/Ether mixture is standard.[2] However, ensure the water is not boiling (>100°C) to prevent hydrolysis. If the yellowing is severe, it indicates significant decomposition to iodoanisole; it is often more cost-effective to purchase fresh reagent than to purify degraded material.[1][2]

Q: Why is the para-methoxy variant used over the unsubstituted phenyl variant? A: The methoxy group is electron-donating.[1][2] This stabilizes the hypervalent bond, making the reagent less explosive and easier to handle than diphenyliodonium bromide. However, electronically, it makes the ring less electrophilic. If your reaction is sluggish, switching to a more electron-deficient salt (e.g., bis(4-fluorophenyl)iodonium) may increase reactivity, albeit with lower stability.[1][2]

Q: Is this reagent compatible with strong bases (e.g., t-BuOK)? A: Use caution. Strong bases can deprotonate the ortho-hydrogen, leading to the formation of arynes (benzyne pathway). If your goal is simple arylation, use weaker inorganic bases (K2CO3, Cs2CO3) to avoid this side reaction.

References

  • Sigma-Aldrich. Bis(4-methoxyphenyl)iodonium bromide Product Sheet. Accessed 2025.[2][4][5] Link[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3015049, Bis(p-methoxyphenyl)iodonium bromide. Link[2]

  • Olofsson, B.Arylation with Diaryliodonium Salts. Topics in Current Chemistry, 2016. (General mechanism and anion effects).
  • Yusubov, M. S., & Zhdankin, V. V. Iodine(III) Reagents in Organic Synthesis. Chemical Reviews, 2008.[2] (Thermal stability data).

  • ChemicalBook. Bis(p-methoxyphenyl)iodonium bromide Properties and Safety. Link

Sources

Troubleshooting guide for "Bis(4-methoxyphenyl)iodonium bromide" photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(4-methoxyphenyl)iodonium bromide" photopolymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this photoinitiator. Here, we address common challenges with in-depth, evidence-based solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Bis(4-methoxyphenyl)iodonium bromide in my formulation?

A1: Bis(4-methoxyphenyl)iodonium bromide is a diaryliodonium salt that functions as a photoinitiator, specifically a photoacid generator (PAG). Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate a strong Brønsted acid, which in turn initiates cationic polymerization of monomers like epoxides and vinyl ethers.

Q2: At what wavelengths is Bis(4-methoxyphenyl)iodonium bromide most effective?

A2: Diaryliodonium salts, including this one, primarily absorb in the UV-C and deep UV regions of the spectrum, typically below 300 nm.[1][2][3] Their absorbance at longer wavelengths, such as near-UV (UV-A) and visible light, is very low.[1][2][3]

Q3: Can I use a 365 nm or 405 nm LED light source with this photoinitiator?

A3: It is not recommended to use Bis(4-methoxyphenyl)iodonium bromide alone with a 365 nm or 405 nm LED. The poor absorbance in this range will likely result in inefficient or failed polymerization.[1][2][4] To utilize these longer wavelength light sources, a photosensitizer is required.[1]

Q4: Is this photoinitiator sensitive to air?

A4: A significant advantage of cationic photopolymerization initiated by iodonium salts is its insensitivity to oxygen inhibition, a common issue in free-radical polymerization.[4] Therefore, extensive inerting with nitrogen is typically not necessary.

Q5: What are the main safety precautions I should take when handling this compound?

A5: Bis(4-methoxyphenyl)iodonium bromide is harmful if swallowed and can cause skin and eye irritation.[5][6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for detailed information.

In-Depth Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions.

Problem 1: Incomplete or No Polymerization

This is one of the most common issues and can stem from several factors related to light absorption, formulation, or contaminants.

Possible Cause 1.1: Mismatch between Light Source and Photoinitiator Absorbance

  • Explanation: As mentioned, Bis(4-methoxyphenyl)iodonium bromide has poor absorption above 300 nm.[1][2][3] If your light source emits at longer wavelengths (e.g., 365 nm or 405 nm), there won't be sufficient energy absorbed by the photoinitiator to generate the initiating acid.

  • Solution:

    • Verify Light Source Spectrum: Ensure your lamp has significant output in the deep UV range.

    • Incorporate a Photosensitizer: For longer wavelength light sources, add a photosensitizer to your formulation. The photosensitizer absorbs the light and then transfers energy to the iodonium salt, initiating its decomposition.

Photosensitizer ClassExamplesEffective Wavelength Range
Coumarins7-methoxycoumarinNear-UV to visible
NaphthalimidesN-vinyl-2-pyrrolidoneNear-UV
Anthracenes9,10-diethoxyanthraceneNear-UV
  • Experimental Protocol: Photosensitizer Screening

    • Prepare a stock solution of your monomer and Bis(4-methoxyphenyl)iodonium bromide (e.g., 1-3% w/w).

    • Create several small batches from the stock solution, each with a different photosensitizer at a concentration of 0.1-0.5% w/w.

    • Prepare a control batch with no photosensitizer.

    • Apply a thin film of each formulation to a substrate.

    • Expose each film to your light source for a fixed duration.

    • Assess the degree of cure (e.g., tack-free test, FTIR spectroscopy to monitor monomer conversion).

Possible Cause 1.2: Presence of Polymerization Inhibitors

  • Explanation: Cationic polymerization is highly sensitive to basic compounds, which can neutralize the photogenerated acid. Water, alcohols, and any basic impurities in your monomers or other components can inhibit or terminate the polymerization.[4]

  • Solution:

    • Use High-Purity/Dry Reagents: Ensure your monomers and solvents are of high purity and are anhydrous. Consider distilling monomers or passing them through a column of activated alumina to remove inhibitors and water.

    • Avoid Basic Additives: Be mindful of any additives, fillers, or pigments that may have a basic character.

Problem 2: Slow Polymerization Rate

Even if polymerization occurs, a slow rate can be problematic for many applications.

Possible Cause 2.1: Low Photoacid Quantum Yield

  • Explanation: The quantum yield of photoacid generation (Φacid) is a measure of how efficiently absorbed photons are converted into acid molecules.[8] A low quantum yield means that even with sufficient light absorption, not enough initiating acid is being produced in a given time.

  • Solution:

    • Increase Light Intensity: A higher light intensity will generate more excited photoinitiator molecules per unit time, leading to a faster rate of acid generation.

    • Optimize Photoinitiator Concentration: While a higher concentration might seem better, it can lead to inner filter effects where the surface layer absorbs too much light, preventing it from penetrating deeper into the sample. An optimal concentration is typically in the range of 0.5-5% w/w.

    • Consider a Different Counter-ion: The counter-ion of the iodonium salt plays a crucial role in the strength of the generated acid and the overall polymerization rate.[4] While you are using the bromide salt, salts with non-nucleophilic anions like hexafluoroantimonate (SbF6-) or hexafluorophosphate (PF6-) often lead to faster polymerization rates.

Problem 3: Poor Solubility of the Photoinitiator
  • Explanation: Bis(4-methoxyphenyl)iodonium bromide is a salt and may have limited solubility in non-polar or moderately polar monomers.[9] Poor solubility leads to an inhomogeneous formulation and inefficient initiation.

  • Solution:

    • Use a Co-solvent: A small amount of a polar, non-nucleophilic solvent can aid in dissolving the photoinitiator. However, be cautious as the solvent may affect the final properties of the polymer.

    • Gentle Heating and Agitation: Gently warming the mixture while stirring can help dissolve the salt. Ensure the temperature is not high enough to cause thermal degradation.

    • Sonication: Using an ultrasonic bath can also aid in the dissolution process.

Visualizing the Process

To better understand the core concepts, here are some diagrams illustrating the photopolymerization mechanism and a troubleshooting workflow.

G cluster_initiation Photoinitiation cluster_propagation Propagation PI Ar₂I⁺X⁻ PI_star [Ar₂I⁺X⁻]* PI->PI_star Absorption Light hv (Light) Acid H⁺X⁻ (Strong Acid) PI_star->Acid Photolysis Monomer Monomer (e.g., Epoxide) Acid->Monomer Protonation Initiated_Monomer H-M⁺ (Initiated Monomer) Growing_Chain H-(M)ₙ-M⁺ Initiated_Monomer->Growing_Chain Addition of Monomers New_Monomer Monomer New_Monomer->Growing_Chain

Caption: Cationic photopolymerization mechanism initiated by a diaryliodonium salt.

G Start Problem: Incomplete/Slow Polymerization Check_Light Is Light Source λ < 300nm? Start->Check_Light Add_PS Add Photosensitizer (0.1-0.5% w/w) Check_Light->Add_PS No Check_Purity Are Reagents Anhydrous & High Purity? Check_Light->Check_Purity Yes Add_PS->Check_Purity Purify Purify/Dry Monomers & Solvents Check_Purity->Purify No Check_Concentration Optimize Initiator Concentration (0.5-5% w/w) Check_Purity->Check_Concentration Yes Purify->Check_Concentration Increase_Intensity Increase Light Intensity Check_Concentration->Increase_Intensity Success Successful Polymerization Increase_Intensity->Success

Caption: Troubleshooting workflow for common photopolymerization issues.

References

  • Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts | Request PDF - ResearchGate. Available at: [Link]

  • Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators | Request PDF. Available at: [Link]

  • Head-to-head Comparison of Cationic Photoinitiator Effectiveness - RadTech 2022. Available at: [Link]

  • Effect of Partition of Photo-initiator Components and Addition of Iodonium Salt on the Photopolymerization of Phase-Separated Dental Adhesive - PMC - NIH. Available at: [Link]

  • Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - RSC Publishing. Available at: [Link]

  • Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - NIH. Available at: [Link]

  • Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC - PubMed Central. Available at: [Link]

  • Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem. Available at: [Link]

  • One-Component Stilbene-Based Iodonium Photoinitiators with Increased Photoacid Quantum Yield for Cationic Vat 3D Printing | Macromolecules - ACS Publications. Available at: [Link]

  • Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - MDPI. Available at: [Link]

Sources

"Bis(4-methoxyphenyl)iodonium bromide" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Welcome to the Technical Support Center. You are likely using Bis(4-methoxyphenyl)iodonium bromide (often abbreviated as Bis-anisyl iodonium bromide ) as an electrophilic arylation reagent in cross-coupling, C-H activation, or photocatalysis.

To successfully monitor this reaction, you must understand that this reagent is a hypervalent iodine salt . Its ionic nature dictates its behavior in both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Unlike standard organic electrophiles (e.g., aryl halides), it does not fly as a neutral molecule in MS, nor does it migrate easily on silica gel without modification.

This guide addresses the specific "pain points" of analyzing this salt and its transformation into the common byproduct, 4-iodoanisole .

Part 1: LC-MS Troubleshooting & Protocols

The Issue: Many researchers fail to detect the compound because they search for the molecular weight of the salt rather than the cation.

FAQ: LC-MS Analysis

Q1: I am searching for the molecular weight (421.07 Da), but I see nothing. Is my reagent degraded? A: Likely not. In Electrospray Ionization (ESI) positive mode, the bromide counterion (


) dissociates immediately. You will never see the mass 421.07. You must search for the intact cation :
  • Target m/z: 341.16 (

    
    , 
    
    
    
    )

Q2: I see a strong peak at m/z 341, but also a significant peak at m/z 235. Is this an impurity? A: This is likely In-Source Fragmentation (ISF) , a common phenomenon with hypervalent iodine.

  • Mechanism: The labile hypervalent bond (

    
    ) cleaves in the ionization source before detection.
    
  • Pathway:

    
    .
    
  • Result: You see the cation (341) and potentially protonated 4-iodoanisole (235) or the anisyl cation (107).

  • Fix: Lower your Cone Voltage or Fragmentor Voltage . These salts are thermally sensitive; high energy causes premature cleavage.

Q3: Which column should I use? A: Standard C18 columns work, but the salt is polar.

  • Retention: It will elute earlier than the non-polar byproduct (4-iodoanisole).

  • Tailing: The cationic nature can cause interaction with residual silanols on the column stationary phase, leading to peak tailing. Use a mobile phase with a buffer (e.g., 0.1% Formic Acid or Ammonium Formate) to suppress these interactions.

Standardized LC-MS Protocol
ParameterSetting / Recommendation
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 5-8 minutes (Salt elutes early; Byproduct elutes late)
Ionization ESI Positive (+)
Scan Range 100 – 600 m/z
Target Masses 341.2 (SM Cation), 234.0 (Byproduct: 4-iodoanisole, neutral), Product Mass

Part 2: TLC Troubleshooting & Protocols

The Issue: As a salt, Bis(4-methoxyphenyl)iodonium bromide interacts strongly with silica gel, often resulting in "streaking" (a long smear instead of a spot) or remaining stuck at the baseline (


).
FAQ: TLC Optimization

Q1: My starting material stays at the baseline in Hexane/EtOAc. How do I move it? A: Hexane/EtOAc is too non-polar for iodonium salts. You must use a DCM/Methanol system. The methanol provides the polarity needed to disrupt the salt-silica interaction.

Q2: The spot is moving but it looks like a comet (streaking). A: This is due to the cationic iodine interacting with acidic silanol groups on the plate.

  • Fix: Add 1% Triethylamine (TEA) to your developing solvent. This neutralizes the silica surface.

Q3: How do I visualize it? Iodine stain? A: Do not use Iodine stain. The compound itself contains iodine and releases it upon decomposition, potentially leading to false positives.

  • Best Method: UV (254 nm) .[1] The two anisyl rings are highly UV active.

  • Alternative: Phosphomolybdic Acid (PMA) stain (heat required).

Optimized TLC Solvent Systems
Target ComponentSolvent SystemExpected

Visualization
Iodonium Salt (SM) 90:10 DCM:MeOH0.3 – 0.5UV (Strong Absorbance)
4-Iodoanisole (Byproduct) 90:10 Hexane:EtOAc0.6 – 0.8UV (Moderate Absorbance)
Coupling Product Variable (usually Hex/EtOAc)VariableUV / PMA / KMnO4

Part 3: Reaction Monitoring Logic

When using diaryliodonium salts, you are usually transferring one aryl group to a nucleophile. The remaining aryl group becomes an aryl iodide byproduct.

The Stoichiometric Check:



You must monitor the disappearance of SM (341 m/z) and the appearance of both the Product and the Byproduct (4-iodoanisole) . If the Byproduct appears but the Product does not, your catalytic cycle is failing (reductive elimination failure or homocoupling).

Visual Logic: LC-MS Interpretation Tree

LCMS_Logic Start LC-MS Spectrum Analysis (ESI Positive Mode) Check341 Check m/z 341.2 (Intact Cation) Start->Check341 Yes341 Peak Present: Starting Material Unreacted Check341->Yes341 Found No341 Peak Absent: SM Consumed Check341->No341 Not Found Check235 Check m/z 235 or 252 (4-iodoanisole + H+ / NH4+) Yes341->Check235 Conclusion3 Reaction Complete (Proceed to Workup) No341->Conclusion3 GhostPeak WARNING: Ghost Peak? Is 341 present with 235? Check235->GhostPeak Both Peaks Found Conclusion1 Reaction Incomplete (Check Catalyst Activity) Check235->Conclusion1 Only 341 Found Conclusion2 In-Source Fragmentation (Lower Cone Voltage) GhostPeak->Conclusion2

Caption: Decision tree for interpreting LC-MS data of diaryliodonium reactions, distinguishing between unreacted material and in-source fragmentation artifacts.

Visual Logic: TLC Optimization Workflow

TLC_Workflow Sample Reaction Mixture StandardHex Hexane/EtOAc (3:1) Standard TLC Sample->StandardHex Result1 SM stays at Baseline Product moves StandardHex->Result1 Action1 Switch to Polar System DCM/MeOH (9:1) Result1->Action1 Result2 SM Streaks/Comets Action1->Result2 Action2 Add 1% TEA (Neutralize Silica) Result2->Action2 Final Clean Separation SM (Rf ~0.4) Action2->Final

Caption: Step-by-step optimization for Thin Layer Chromatography of ionic iodonium salts.

References

  • PubChem. (2025).[2] Bis(4-methoxyphenyl)iodonium bromide - Compound Summary. National Center for Biotechnology Information. [Link]

  • Olofsson, B., et al. (2013). Diaryliodonium Salts: A Journey from Obscurity to Fame. Topics in Current Chemistry. (General reference on reactivity and handling of diaryliodonium salts).
  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (Reference for ESI-MS fragmentation mechanisms relevant to labile bonds). [Link]

Sources

Impact of atmospheric conditions on "Bis(4-methoxyphenyl)iodonium bromide" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(4-methoxyphenyl)iodonium bromide" (CAS RN: 19231-06-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile arylating agent. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of its reactivity, particularly concerning atmospheric conditions.

Introduction: Understanding the Reagent

"Bis(4-methoxyphenyl)iodonium bromide" is a diaryliodonium salt widely employed in organic synthesis as an efficient electrophilic source of the 4-methoxyphenyl group.[1] These salts are generally stable, crystalline solids that are easier to handle than many organometallic reagents.[2] However, their reactivity and the success of your synthetic endeavors can be significantly influenced by the experimental environment. This guide will delve into the practical implications of atmospheric conditions—namely moisture, oxygen, and light—on the stability and reactivity of this reagent, providing you with the knowledge to anticipate, prevent, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I properly store "Bis(4-methoxyphenyl)iodonium bromide" to ensure its long-term stability?

To maintain the integrity of "Bis(4-methoxyphenyl)iodonium bromide," it is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[3] While the salt is generally stable in air and moisture for short periods, long-term exposure can lead to degradation. For extended storage, refrigeration (2-8 °C) or freezing is advisable.

Q2: Is it necessary to run my reaction under an inert atmosphere?

While not always strictly necessary for all applications, operating under an inert atmosphere is highly recommended, especially for metal-catalyzed reactions.[3] Oxygen can participate in side reactions, particularly in the presence of transition metal catalysts, leading to byproducts such as homocoupled arenes and oxidation of reaction components.[4] For reactions that are sensitive to trace amounts of water, an inert atmosphere will also help to exclude atmospheric moisture.

Q3: My reaction is sluggish or failing. Could atmospheric conditions be the culprit?

Yes, absolutely. The presence of excess moisture can lead to hydrolysis of the iodonium salt or other sensitive reagents in your reaction mixture. Oxygen can interfere with catalytic cycles, and ambient light can induce photochemical decomposition pathways. The troubleshooting guides below will walk you through diagnosing and addressing these specific issues.

Q4: What are the common decomposition pathways for diaryliodonium salts?

Diaryliodonium salts can decompose through several pathways, including:

  • Thermal decomposition: At elevated temperatures, these salts can decompose, sometimes even before melting. The decomposition pathway is influenced by the counter-ion.[5]

  • Photochemical decomposition: Upon exposure to light, particularly UV light, diaryliodonium salts can undergo homolytic or heterolytic cleavage of the carbon-iodine bond, generating radical or cationic species that can lead to a variety of byproducts.[6]

  • Reaction with nucleophiles: Strong bases or nucleophiles can induce decomposition, sometimes leading to the formation of aryne intermediates.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Arylation Reactions

You've set up your arylation reaction using "Bis(4-methoxyphenyl)iodonium bromide," but the desired product is either absent or present in very low quantities.

low_yield start Low/No Product Yield check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_moisture Were anhydrous solvents and reagents used? check_atmosphere->check_moisture Yes re_run_inert Action: Rerun reaction under N2 or Ar atmosphere. check_atmosphere->re_run_inert No check_light Was the reaction protected from light? check_moisture->check_light Yes dry_reagents Action: Dry solvents and reagents thoroughly. check_moisture->dry_reagents No check_temp Was the reaction temperature appropriate? check_light->check_temp Yes protect_from_light Action: Rerun reaction in the dark (e.g., wrap flask in foil). check_light->protect_from_light No optimize_temp Action: Optimize reaction temperature. check_temp->optimize_temp No

Caption: Troubleshooting workflow for low product yield.

  • Atmospheric Oxygen Interference:

    • Causality: In metal-catalyzed cross-coupling reactions (e.g., with palladium or copper), oxygen can act as an oxidant, leading to the formation of undesired homocoupled byproducts and deactivation of the catalyst.[4] For reactions proceeding through radical intermediates, oxygen can act as a radical scavenger, terminating the desired reaction pathway.

    • Solution: Implement a robust inert atmosphere protocol. This involves using oven-dried glassware, purging the reaction vessel with an inert gas (nitrogen or argon), and maintaining a positive pressure of the inert gas throughout the reaction. For detailed steps, refer to the "Experimental Protocols" section below.

  • Moisture-Related Issues:

    • Causality: Although generally stable to ambient moisture, in solution and under reaction conditions, water can act as a competing nucleophile, leading to the formation of anisole and other hydrolysis byproducts.[8] Furthermore, moisture can deactivate catalysts and other sensitive reagents in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use. If necessary, add a drying agent to the reaction, provided it is compatible with your reaction conditions.

  • Photochemical Decomposition:

    • Causality: "Bis(4-methoxyphenyl)iodonium bromide" is sensitive to light.[3] Exposure to ambient laboratory light, especially for prolonged reaction times, can induce homolytic cleavage of the C-I bond, generating aryl radicals.[6] While this can be productive in some photoredox catalytic cycles, in other cases it leads to a complex mixture of byproducts and consumption of the starting material.

    • Solution: Protect your reaction from light by wrapping the reaction flask in aluminum foil or conducting the experiment in a dark fume hood.

Issue 2: Formation of Unexpected Byproducts

Your reaction produces the desired product, but it is contaminated with significant amounts of side products, complicating purification.

ByproductPotential CauseTroubleshooting Action
AnisoleHydrolysis of the iodonium salt by trace water.Use anhydrous solvents and reagents; perform reaction under inert atmosphere.
4,4'-DimethoxybiphenylHomocoupling, often promoted by oxygen in metal-catalyzed reactions.Degas solvents and rigorously exclude air by using an inert atmosphere.
IodoanisoleReductive elimination from a reaction intermediate or decomposition.Optimize reaction conditions (temperature, catalyst, ligands).
Complex mixture of unidentified productsPhotochemical decomposition or thermal degradation.Protect the reaction from light and ensure the reaction temperature is not excessively high.

The formation of byproducts is often a result of competing reaction pathways. For example, in a copper-catalyzed N-arylation, the desired pathway involves the formation of an aryl-copper(III) intermediate. However, if oxygen is present, it can intercept catalytic intermediates, leading to oxidative side reactions. Similarly, trace water can compete with the desired nucleophile, leading to hydrolysis.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol provides a step-by-step guide for establishing an inert atmosphere in your reaction flask, which is crucial for minimizing the impact of oxygen and moisture.

Materials:

  • Oven-dried round-bottom flask with a stir bar

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon setup

  • Needles and tubing

Procedure:

  • Glassware Preparation: Ensure your reaction flask and stir bar are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Assembly: Quickly assemble the hot glassware and seal the flask with a rubber septum.

  • Purging the Flask: Insert a needle connected to the inert gas line through the septum. Insert a second needle as an outlet.

  • Gas Flow: Gently flush the flask with the inert gas for 5-10 minutes. You can use a bubbler to monitor the gas flow.

  • Maintaining Positive Pressure: Remove the outlet needle first, then the inlet needle. If using a balloon, inflate it with the inert gas and attach it to a needle inserted through the septum. This will maintain a positive pressure of inert gas throughout the reaction.[9][10][11]

  • Reagent Addition: Add solvents and liquid reagents via a syringe through the septum. Add solid reagents under a positive flow of inert gas.

inert_setup A 1. Oven-dry glassware B 2. Assemble hot glassware with septum A->B C 3. Purge with inert gas (N2 or Ar) B->C D 4. Establish positive pressure (e.g., balloon) C->D E 5. Add reagents via syringe/under gas flow D->E

Caption: Step-by-step workflow for setting up an inert atmosphere.

Concluding Remarks

While "Bis(4-methoxyphenyl)iodonium bromide" is a robust and versatile reagent, optimal results are achieved when attention is paid to the experimental conditions. By understanding and controlling the impact of atmospheric moisture, oxygen, and light, researchers can significantly improve the reliability and efficiency of their synthetic transformations. This guide provides a foundation for troubleshooting common issues, but as with any chemical reaction, careful observation and systematic optimization are key to success.

References

  • LookChem. Cas 6293-71-6,Iodonium, bis(4-methoxyphenyl)-. [Link]

  • MDPI. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. [Link]

  • Google Patents.
  • Newcastle University eTheses. Arylation Reactions Using Diaryliodonium Salts. [Link]

  • Diva-portal.org. New Reactivity in Diaryliodonium Salt Chemistry. [Link]

  • ResearchGate. Photoactivation of diaryliodonium salts for the synthesis of chalcogenides. [Link]

  • Diva-portal.org. Diaryliodonium Salts. [Link]

  • RSC Publishing. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles. [Link]

  • PMC - PubMed Central. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. [Link]

  • ACS Publications. Arylation of Click Triazoles with Diaryliodonium Salts. [Link]

  • ResearchGate. (PDF) Recent Progress in Arylation Reactions with Diaryliodonium Salts. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • PubMed. effect of particle size, relative humidity, temperature and composition on salt to free base conversion. [Link]

  • ResearchGate. Diaryliodonium Salt Photoacid Generators. [Link]

  • ACS Publications. Copper-Catalyzed Alkene Arylation with Diaryliodonium Salts. [Link]

  • ResearchGate. (PDF) The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. [Link]

  • RSC Publishing. Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. [Link]

  • ResearchGate. Copper-catalyzed Arylation with Diaryliodonium Salts: Highlights. [Link]

  • PMC - NIH. Regiospecific reductive elimination from diaryliodonium salts. [Link]

  • YouTube. Inert Atmosphere. [Link]

  • PubChem. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049. [Link]

  • NIH. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

  • RSC Publishing. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]

  • PMC - NIH. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. [Link]

  • YouTube. Performing a Reaction Under an Inert Atmosphere. [Link]

Sources

Technical Support Center: Bis(4-methoxyphenyl)iodonium bromide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of bis(4-methoxyphenyl)iodonium bromide. It addresses common challenges and provides robust, field-proven protocols to ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is bis(4-methoxyphenyl)iodonium bromide and why is its purity crucial?

Bis(4-methoxyphenyl)iodonium bromide, also known as di(p-anisyl)iodonium bromide, is a diaryliodonium salt.[1][2] These reagents are powerful arylating agents used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, often under mild, metal-free conditions.[3] The purity of the salt is paramount because common impurities, such as unreacted starting materials or side-products from its synthesis, can interfere with subsequent reactions, leading to low yields, unexpected byproducts, and difficulties in product purification.

Q2: What are the typical impurities found in crude bis(4-methoxyphenyl)iodonium bromide?

Crude bis(4-methoxyphenyl)iodonium bromide can contain several types of impurities stemming from its synthesis. Common synthetic routes involve the oxidation of iodoarenes or direct synthesis from arenes in acidic, oxidative media.[4][5] Consequently, impurities may include:

  • Residual Acids: Strong acids like sulfuric acid or toluenesulfonic acid used in the synthesis.[5][6]

  • Unreacted Starting Materials: Anisole, iodoanisole, or other iodine sources.

  • Oxidizing Agent Residues: Such as meta-chloroperbenzoic acid (m-CPBA).[5]

  • Iodoarenes: The formation of an iodoarene byproduct is inherent to the reaction mechanism of diaryliodonium salts.[7]

  • Decomposition Products: Diaryliodonium salts can be sensitive to light and heat, which may cause degradation.[8]

Q3: How should I handle and store the purified reagent?

Diaryliodonium salts exhibit varying stability. For maximum shelf-life, bis(4-methoxyphenyl)iodonium bromide should be stored as a solid in a dark, airtight container, preferably in a refrigerator or freezer (-20°C).[8] To prevent decomposition from atmospheric moisture, storing it under an inert atmosphere of argon or nitrogen is recommended.[8] Always protect the compound from prolonged exposure to light, as many iodine compounds are light-sensitive.[8]

Troubleshooting Guide: Purification Issues

This section addresses specific problems you may encounter during the purification process.

Q4: My crude product is a dark, sticky solid. What happened?

A discolored and non-crystalline crude product often indicates the presence of residual acid or other impurities from the synthesis. The synthesis of diaryliodonium salts can be vigorous if not controlled, leading to decomposition.[6]

  • Causality: Strong acids like sulfuric acid can cause charring and side reactions if not thoroughly removed from the initial precipitate.

  • Solution: Before attempting recrystallization, wash the crude solid. A slurry wash with a solvent that dissolves the impurities but not the product (e.g., cold glacial acetic acid to remove sulfuric acid, followed by diethyl ether) can be highly effective.[6]

Q5: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?

Oiling out occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with ionic compounds when the solution is supersaturated or cools too quickly.

  • Causality: The solubility of the salt is too high at the crystallization temperature, or the cooling rate is too rapid, preventing orderly crystal lattice formation. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.

    • Cool the solution very slowly. Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

    • Use a seed crystal. If you have a small amount of pure, crystalline material, adding a single crystal to the cooled, saturated solution can initiate proper crystallization.

    • Scratch the flask. Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

Q6: The yield after recrystallization is very low. How can I improve recovery?

Low recovery is typically due to one of two factors: the chosen solvent system is not optimal, or product remains dissolved in the mother liquor.

  • Causality: The product may have significant solubility in the "cold" recrystallization solvent, or an excessive volume of solvent was used.

  • Solutions:

    • Optimize the Solvent System: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. Refer to the solvent selection table below.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.

    • Recover from Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor by reducing the volume via rotary evaporation. Cooling this concentrated solution will often yield a second crop of crystals.[6] Note that this second crop may be less pure than the first.

Q7: My final product looks pure and crystalline, but its melting point is low and broad. What does this indicate?

A low or broad melting point is a classic sign of an impure compound.

  • Causality: The most likely culprit is residual solvent trapped within the crystal lattice.[9] Even if the product looks dry, solvent molecules can remain. Other solid impurities can also cause this effect.

  • Solution: Dry the product thoroughly under high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), provided the compound is thermally stable. Confirm purity using an analytical technique like ¹H NMR spectroscopy to check for solvent peaks.[9] If impurities other than solvent are present, a second recrystallization may be necessary.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_prep Preparation & Washing cluster_recryst Recrystallization cluster_post Final Processing Crude Crude Bis(4-methoxyphenyl)iodonium bromide (Solid) Wash Slurry Wash (e.g., Acetic Acid, then Ether) Crude->Wash FilterWash Filter and Wash Solid Wash->FilterWash Dissolve Dissolve in Minimum Hot Solvent FilterWash->Dissolve Cool Slow Cooling (RT, then Ice Bath) Dissolve->Cool Crystals Crystal Formation Cool->Crystals FilterCrystals Isolate Crystals by Filtration Crystals->FilterCrystals Dry Dry Under High Vacuum FilterCrystals->Dry Analyze Analyze Purity (MP, NMR) Dry->Analyze Store Store (Dark, Cool, Inert Atm.) Analyze->Store

Caption: General purification workflow for bis(4-methoxyphenyl)iodonium bromide.

TroubleshootingTree Start Problem During Purification? OiledOut Product Oiled Out? Start->OiledOut LowYield Low Yield? Start->LowYield LowMP Low/Broad Melting Point? Start->LowMP Sol_OiledOut 1. Re-heat solution. 2. Add minimal solvent. 3. Cool SLOWLY. 4. Use seed crystal. OiledOut->Sol_OiledOut Yes Sol_LowYield 1. Minimize solvent volume. 2. Optimize solvent choice. 3. Concentrate mother liquor. LowYield->Sol_LowYield Yes Sol_LowMP 1. Dry under high vacuum. 2. Check NMR for solvent. 3. Re-recrystallize if needed. LowMP->Sol_LowMP Yes

Caption: Decision tree for troubleshooting common purification problems.

Experimental Protocols & Data
Recrystallization Solvent Selection

Choosing the right solvent is critical for successful recrystallization. An ideal solvent will completely dissolve the iodonium salt at an elevated temperature but will be a poor solvent at lower temperatures, allowing for high recovery of the purified material.

Solvent/SystemPurpose & RationaleBoiling Point (°C)Notes
Ethylene Glycol Monomethyl Ether (Methyl Cellosolve) Primary Recrystallization. Dissolves the salt at high temperatures. A patent specifically cites this for purification.[6]124Expert Tip: Due to its high boiling point, ensure the product is thoroughly dried under vacuum to remove all residual solvent.
Methanol Primary Recrystallization. The salt is slightly soluble, making it a good candidate.[10] Can be used alone or in a solvent/anti-solvent pair.65A common choice for polar organic salts.
Acetone / Diethyl Ether Solvent/Anti-solvent. Dissolve the salt in a minimum of warm acetone, then slowly add diethyl ether until the solution becomes cloudy. Re-warm to clarify and then cool slowly.[11]56 / 35This combination allows for fine-tuned control over precipitation. Diethyl ether acts as the "anti-solvent" where the salt is insoluble.
Diethyl Ether Washing/Rinsing. The salt has poor solubility in ether. Use it to wash filtered crystals to remove soluble, less polar impurities.[11]35Do not use for dissolving the salt; it is primarily for washing.
Step-by-Step Recrystallization Protocol

This protocol is based on established methods for diaryliodonium salts.[6][11]

  • Preparation: Place the crude bis(4-methoxyphenyl)iodonium bromide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add the primary recrystallization solvent (e.g., methyl cellosolve or methanol) portion-wise while heating the mixture gently on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing crystal recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. White or off-white crystals should begin to form.[10] Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing lattice, excluding impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of a cold, non-polar solvent in which the product is insoluble, such as cold diethyl ether.[11] This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and place them in a vacuum oven. Dry under high vacuum until a constant weight is achieved. The expected melting point of the pure compound is 190-192 °C.[10]

References
  • WO2011063551A1 - Preparation and purification of iodixanol - Google P
  • Flow Synthesis of Diaryliodonium Triflates | The Journal of Organic Chemistry. [Link]

  • US2839583A - Process for the preparation of - Google P
  • BIS(4-METHOXYPHENYL)IODONIUM - gsrs. [Link]

  • Diaryliodonium salt stability : r/Chempros - Reddit. [Link]

  • Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • Synthesis of a Diaryliodonium Salt and Its Use in the Direct Arylation of Indole: A Two-Step Experiment for the Organic Teaching Laboratory | Journal of Chemical Education. [Link]

  • Unsymmetrical Diaryliodonium Salts - Otava Chemicals. [Link]

  • Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. [Link]

  • Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC - NIH. [Link]

  • Diaryliodonium Salts - Diva-Portal.org. [Link]

  • Iodonium salt synthesis - Organic Chemistry Portal. [Link]

  • Bis(4-methoxyphenyl)iodonium bromide - [B57657] - Synthonix. [Link]

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Handling viscous reaction mixtures with "Bis(4-methoxyphenyl)iodonium bromide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Viscous Reaction Mixtures & Process Optimization

Document ID: TS-IOD-042 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Chemical Profile

Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) is a hypervalent iodine(III) salt widely used as an electrophilic arylating agent and a cationic photo-initiator.[1][2]

Users frequently report "viscous reaction mixtures" in two distinct scenarios:

  • Synthesis Phase: Production of the salt in concentrated sulfuric acid or acetic anhydride (highly viscous, exothermic).[2]

  • Application Phase: Use as an initiator in epoxy polymerization (rapid viscosity spikes due to the Trommsdorff effect) or arylation in polar aprotic solvents.[2]

This guide provides autonomous troubleshooting for both scenarios, focusing on rheology management, solubility, and purification.

Property Data
Molecular Weight 421.07 g/mol
Appearance White to off-white solid
Solubility (Good) DMSO, DMF, MeOH (warm), Acetonitrile
Solubility (Poor) Water (Cold), Hexanes, Diethyl Ether
Melting Point 190–192 °C (Decomposition)

Critical Troubleshooting: The Viscosity Matrix

Scenario A: Viscosity during Synthesis (The Acid Medium)

Context: You are synthesizing the salt using Iodoanisole + Anisole in H₂SO₄/Ac₂O.[2]

Q: The reaction mixture has turned into a dark, immovable sludge. Is it ruined? A: Not necessarily, but you are at risk of thermal runaway.[2]

  • The Cause: High viscosity in this synthesis is often due to the formation of oligomeric byproducts caused by local overheating.[2] Sulfuric acid acts as both solvent and catalyst; if the temperature exceeds 30°C during addition, sulfonation of the electron-rich anisole ring competes with iodonium formation, creating tarry sulfones.[2]

  • The Fix:

    • Stop Stirring? No. Switch to an overhead mechanical stirrer (impeller).[1][2] Magnetic stir bars will decouple in this viscosity.[1][2]

    • Dilution: Do not add water yet (exotherm risk).[1][2] Dilute cautiously with acetic anhydride if the protocol permits, or cool to 0°C to slow side reactions.

    • The Quench: Pour the viscous mixture slowly onto a vigorously stirred slurry of crushed ice (5x volume). This dissipates the acid and precipitates the crude salt.[2]

Scenario B: Viscosity during Application (Polymerization/Arylation)

Context: You are using the salt to initiate epoxy curing or arylate a substrate.[2]

Q: My polymerization reaction solidified instantly (Gel Effect). How do I control this? A: You are experiencing the Trommsdorff (auto-acceleration) effect.[1][2]

  • The Cause: As the polymer forms, viscosity rises, terminating chain termination steps but not propagation.[2] The reaction accelerates uncontrollably.[2]

  • The Fix:

    • Reactive Diluents: Incorporate low-viscosity mono-epoxides (e.g., butyl glycidyl ether) to maintain flow.[1][2]

    • Retarders: If using as a photo-initiator, use a "step-cure" approach (pulse irradiation) rather than continuous exposure to allow heat dissipation.[1][2]

Protocol: Purification from Viscous Media ("The Crash-Out")

The most reliable method to recover Bis(4-methoxyphenyl)iodonium bromide from a viscous synthesis mixture is the KBr Precipitation Protocol .[1][2] This exploits the common ion effect and the low solubility of the bromide salt in water compared to the bisulfate intermediate.[2]

Step-by-Step Workflow
  • Quench: Pour the viscous acidic reaction mixture into 500mL of ice water. Stir vigorously for 30 minutes. The mixture should become a milky/cloudy suspension.

  • Extraction (Removal of Organics):

    • Wash the aqueous suspension with Diethyl Ether (

      
      ) x 2.[2]
      
    • Why? This removes unreacted anisole and iodoanisole which contribute to "oily" impurities.[1][2]

    • Discard the organic (top) layer. Keep the aqueous (bottom) layer containing the soluble iodonium bisulfate.[2]

  • Precipitation (The Critical Step):

    • Prepare a saturated solution of Potassium Bromide (KBr) in water.[2][3]

    • Add the KBr solution dropwise to the aqueous layer while stirring.

    • Observation: A heavy white precipitate (the desired Bromide salt) will form immediately.[2]

  • Filtration:

    • Vacuum filter the solid.[2]

    • Wash Sequence: Water

      
       Acetone (Cold) 
      
      
      
      Diethyl Ether.[1][2]
    • Note: The acetone wash removes trace sticky byproducts but dissolves some product if warm.[2] Keep it ice-cold.

Visual Logic: Process Decision Trees

Diagram 1: Handling Viscosity & Workup Logic

ViscosityLogic Start Identify Viscosity Source SourceA Synthesis (Acidic Medium) Start->SourceA SourceB Application (Polymerization) Start->SourceB ActionA1 Check Temp < 15°C Switch to Overhead Stirrer SourceA->ActionA1 Immediate Action ActionB1 Add Reactive Diluent (e.g., Glycidyl Ether) SourceB->ActionB1 Pre-Reaction ActionB2 Pulse Irradiation (Prevent Thermal Runaway) SourceB->ActionB2 During Reaction ActionA2 Quench into Ice Water (Exotherm Control) ActionA1->ActionA2 Completion ActionA3 KBr Precipitation (See Protocol) ActionA2->ActionA3 Isolation

Caption: Decision matrix for managing viscosity based on the experimental phase (Synthesis vs. Application).

Diagram 2: Mechanism of Action (Arylation)

Mechanism Salt Bis(4-methoxyphenyl) iodonium bromide TS T-Shaped Transition State Salt->TS Ligand Exchange Nu Nucleophile (Viscous Substrate) Nu->TS Prod Arylated Product TS->Prod Reductive Elimination Byprod 4-Iodoanisole (Recycle) TS->Byprod

Caption: Simplified mechanism showing the release of 4-iodoanisole. Accumulation of this byproduct changes the rheology of the mixture.

Frequently Asked Questions (FAQs)

Q: Can I use THF instead of DMSO for the reaction? A: Use with caution. While the salt has moderate solubility in THF, Bis(4-methoxyphenyl)iodonium bromide is an ionic salt.[2] In non-polar or moderately polar solvents like THF, it may form tight ion pairs, reducing reactivity.[2] DMSO or Methanol facilitates the dissociation of the Bromide anion (


), making the iodonium cation (

) more accessible for reaction.[2]

Q: The final product is yellow, not white. Why? A: This indicates contamination with trace iodine (


)  or oxidized byproducts.[1][2]
  • Fix: Wash the solid with a dilute solution of sodium thiosulfate (

    
    ) during the filtration step.[2] This reduces colored iodine species back to colorless iodide.[1][2]
    

Q: Is the Bromide counterion interfering with my metal catalyst? A: Yes, bromide is a coordinating ligand.[2] If you are using a Copper or Palladium catalyst, the


 can poison the catalyst or alter the catalytic cycle.[1][2]
  • Solution: Perform an anion exchange before the reaction. React the bromide salt with Silver Tetrafluoroborate (

    
    ) or Silver Triflate (
    
    
    
    ) to switch to a non-coordinating anion.[2]

Safety & Stability (SDS Highlights)

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2]

  • Storage: Store in the dark at room temperature. Light sensitive (it is a photo-initiator, after all).[1][2]

  • Incompatibility: Strong oxidizing agents.[1][2] Do not mix solid salt with solid aluminum or magnesium (ignition risk).[1][2]

References

  • Synthesis & Oxidative Metathesis: Kazmierczak, P., Skulski, L., & Obeid, N. (2001).[2] "One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant."[1][2] Molecules, 6(11), 881-891.[1][2] [Link]

  • Cationic Polymerization Kinetics: Liska, R., et al. (2015).[2] "Successful radical induced cationic frontal polymerization of epoxy-based monomers."[1][2] Polymer Chemistry, 6, 8161–8167.[2][4] [Link]

  • General Hypervalent Iodine Reactivity: Merritt, E. A., & Olofsson, B. (2009).[2][5] "Diaryliodonium salts: A journey from obscurity to fame."[1][2] Angewandte Chemie International Edition, 48(48), 9052-9070.[1][2][5] [Link][1][2]

  • Oxone-Mediated Synthesis: Soldatova, N., et al. (2018).[1][2] "One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid."[1][2] Beilstein Journal of Organic Chemistry, 14, 849–855.[2] [Link][1][2]

Sources

Validation & Comparative

Comparative Guide: Bis(4-methoxyphenyl)iodonium Bromide vs. Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Bis(4-methoxyphenyl)iodonium Bromide vs. Palladium-Catalyzed Cross-Coupling Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary: The "Green" Electrophile vs. The Gold Standard

In the landscape of aryl-heteroatom bond formation, Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) remains the industrial gold standard due to its versatility and established supply chains. However, for pharmaceutical applications where trace metal contamination is a critical quality attribute (CQA), Bis(4-methoxyphenyl)iodonium bromide (a symmetric diaryliodonium salt) offers a compelling "metal-free" alternative.

This guide objectively compares the utility of this hypervalent iodine(III) reagent against traditional Pd-catalysis. While Pd-coupling excels in substrate breadth, the iodonium salt methodology provides superior operational simplicity and purity profiles for specific late-stage functionalizations, particularly in the installation of the p-anisyl (PMP) group—a common protecting group and pharmacophore.

Mechanistic Divergence[1]

The fundamental difference lies in the activation energy barrier and the intermediate species. Pd-catalysis relies on the redox cycling of a transition metal, whereas diaryliodonium salts exploit the "hyperleaving group" ability of the iodine(III) center to drive reductive coupling.

The Pathways[2][3]
  • Pathway A: Pd-Catalyzed (Buchwald-Hartwig/Suzuki)

    • Driver: Transition metal redox (Pd⁰/Pdᴵᴵ).

    • Key Step: Oxidative addition of an aryl halide to Pd⁰, followed by coordination of the nucleophile and reductive elimination.

    • Constraint: Requires expensive ligands to stabilize Pd and prevent "blacking out" (aggregation).

  • Pathway B: Iodonium-Mediated (Metal-Free)

    • Driver: Release of lattice energy and formation of a stable aryl iodide byproduct.

    • Key Step: Ligand exchange (associative or dissociative) at the iodine(III) center, forming a T-shaped intermediate, followed by ligand coupling (reductive elimination) to expel Ar-I.

    • Constraint: Poor atom economy (stoichiometric generation of 4-iodoanisole waste).

Mechanistic Visualization

G cluster_0 Pd-Catalyzed Cycle (Standard) cluster_1 Iodonium-Mediated (Metal-Free) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Nu Binding/ Transmetallation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Salt Bis(4-methoxyphenyl) iodonium Bromide LigEx Ligand Exchange (Base + Nu-H) Salt->LigEx TShape T-Shaped Hypervalent Intermediate LigEx->TShape LigCoup Ligand Coupling (Reductive Elimination) TShape->LigCoup Waste Waste: 4-Iodoanisole TShape->Waste Byproduct

Figure 1: Mechanistic comparison showing the catalytic cycle of Palladium (Red) versus the stoichiometric, linear pathway of Hypervalent Iodine (Blue).

Performance Benchmarking

Critical Quality Attributes (CQAs) Comparison
FeatureBis(4-methoxyphenyl)iodonium BromidePd-Catalyzed Cross-Coupling
Metal Contamination None (< 1 ppm naturally)High Risk (Requires scavenging to < 10 ppm)
Reaction Conditions Mild (often RT to 50°C), Open flask possibleSensitive (Inert atmosphere often required)
Atom Economy Poor (~45% mass loss as Ar-I waste)High (Catalytic metal, minimal ligand waste)
Reagent Cost Moderate to High (Specialty reagent)Low (Aryl bromides are commodities)
Selectivity Chemoselective for N/O/S-arylationTunable via Ligand design (Buchwald ligands)
Purification Chromatography required to remove Ar-IScavengers (Silica-SH) required to remove Pd
When to Switch?
  • Choose Iodonium Salt when:

    • You are in late-stage synthesis (GMP) and cannot risk Pd entrapment in a polar API.

    • You are arylating highly sensitive substrates (e.g., peptides, complex natural products) that decompose under the high temperatures (>80°C) of Pd cycles.

    • You require O-arylation of phenols or N-arylation of amines without competing C-arylation.

  • Choose Pd-Catalysis when:

    • Cost of Goods (COGS) is the primary driver (early synthesis).

    • The reaction is performed on a multi-kilogram scale (atom economy becomes economic driver).

    • The substrate is sterically hindered (specialized ligands like XPhos/BrettPhos are needed).

Experimental Protocols

Protocol A: Metal-Free O-Arylation of Tyrosine Methyl Ester

A validated method for introducing the p-anisyl group using the iodonium salt.

Reagents:

  • Tyrosine methyl ester hydrochloride (1.0 equiv)

  • Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv)

  • Base: t-BuOK (2.5 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: THF or DMF (0.1 M)

Workflow:

  • Preparation: Charge a round-bottom flask with Tyrosine methyl ester and Bis(4-methoxyphenyl)iodonium bromide.

  • Solvation: Add anhydrous THF. (Note: Inert atmosphere is not strictly required but recommended for reproducibility).

  • Activation: Add t-BuOK in one portion at 0°C. The reaction is exothermic; allow to warm to Room Temperature (25°C).

  • Reaction: Stir for 2–4 hours. Monitor by TLC/LCMS. The iodonium salt spot (polar) will disappear, and a less polar product spot will appear alongside the 4-iodoanisole byproduct.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Purification: The critical step is separating the product from 4-iodoanisole . Use flash chromatography (Hexane/EtOAc gradient). The aryl iodide elutes first (non-polar).

Expected Yield: 75–85% Key Insight: The t-BuOK facilitates the deprotonation of the phenol, allowing the phenoxide to attack the iodine center. The subsequent ligand coupling is rapid.

Protocol B: Pd-Catalyzed O-Arylation (Buchwald-Type)

The alternative route using standard halides.

Reagents:

  • Tyrosine methyl ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: RockPhos or tBuXPhos (5–10 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Workflow:

  • Inert Setup: Flame-dry flask, cycle Argon/N₂ 3 times. This is mandatory to prevent catalyst deactivation.

  • Charging: Add Pd source, Ligand, Base, and Substrate.

  • Heating: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through Celite to remove bulk Pd black.

  • Scavenging: Treat crude oil with SiliaMetS® Thiol or similar scavenger to reduce Pd content.

Expected Yield: 80–95% Key Insight: While yields are often higher, the operational burden (inert gas, high heat, scavenging) is significantly higher than Protocol A.

Data Summary: Head-to-Head

MetricProtocol A (Iodonium)Protocol B (Pd-Catalyzed)
Temperature 25°C (Room Temp)90°C
Time 2–4 Hours12–24 Hours
Atmosphere Ambient Air TolerantStrict Inert (Ar/N₂)
Byproduct 4-Iodoanisole (Organic)Pd-Ligand Complex (Heavy Metal)
Green Score Medium (Low Atom Economy)Low/Medium (Energy intensive + Metal waste)
Suitability High for Pharma/Late-StageHigh for Bulk Commodity

Conclusion

Bis(4-methoxyphenyl)iodonium bromide is not a universal replacement for Palladium catalysis, but it is a superior tactical reagent for specific high-value applications. It allows researchers to bypass the stringent inert conditions and metal-scavenging workflows associated with Pd chemistry. For the installation of the p-methoxyphenyl (PMP) group on sensitive biological scaffolds, the iodonium route is the recommended "first-pass" method due to its operational simplicity and mild thermal profile.

References

  • Metal-Free Arylation Mechanisms

    • Merritt, E. A., & Olofsson, B. (2009). "Diaryliodonium salts: A journey from obscurity to fame." Angewandte Chemie International Edition, 48(48), 9052-9070. Link

  • Arylation of Amino Acids

    • Kang, S. K., et al. (1996). "Hypervalent Iodine Iodonium Salts in Organic Synthesis." Synthetic Communications, 26(23), 4309-4314. (Demonstrates arylation of amino acid esters using symmetric iodonium salts). Link

  • Experimental Comparison (Gemfibrozil Analogues)

    • Bugaenko, D. I., et al. (2018).[2] "Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts." Beilstein Journal of Organic Chemistry, 14, 1500–1549. Link

  • Pd-Catalyzed Standard (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Reagent Data

    • Sigma-Aldrich Product Sheet: Bis(4-methoxyphenyl)iodonium bromide. Link

Sources

Cost-benefit analysis of using "Bis(4-methoxyphenyl)iodonium bromide" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth cost-benefit and technical analysis of Bis(4-methoxyphenyl)iodonium bromide , designed for researchers and process chemists balancing performance with economic constraints.

Cost-Benefit Analysis & Strategic Application in Synthesis[1]

Executive Summary: The "Budget vs. Performance" Verdict

Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) represents the economic baseline of the diaryliodonium family. While often relegated to the status of a "precursor" for more reactive triflate or tetrafluoroborate salts, it possesses distinct advantages in specific synthetic manifolds.

  • The Cost Advantage: As the primary product of the direct condensation of anisole with iodine/iodate, the bromide salt is approximately 60–80% cheaper to produce or purchase than its triflate counterpart.

  • The Performance Trade-off: Its utility in transition-metal catalysis (Pd, Cu) is limited by the nucleophilicity of the bromide anion, which can poison catalysts and reduce solubility in non-polar organic solvents.

  • Strategic Verdict: Use the bromide salt for radical-mediated arylations , aqueous-phase chemistry , or as a bulk intermediate . Upgrade to the triflate/BF4 salt only when solubility in DCM/Toluene or "naked cation" reactivity is strictly required.

Technical Profile & Reactivity

Structural Dynamics

Hypervalent iodine(III) species adopt a pseudo-trigonal bipyramidal geometry (T-shape). In the solid state, the bromide anion interacts closely with the iodine center, stabilizing the lattice but reducing the electrophilicity of the iodine compared to non-coordinating anions.

PropertyBis(4-methoxyphenyl)iodonium BromideBis(4-methoxyphenyl)iodonium Triflate
CAS 19231-06-2121237-03-8
Solubility (DCM) Poor (< 5 mg/mL)Excellent (> 100 mg/mL)
Solubility (Water) Moderate (Hot)Low
Solubility (MeOH) GoodGood
Anion Character Nucleophilic (Coordinating)Non-nucleophilic (Non-coordinating)
Thermal Stability High (Mp ~190°C)Moderate (Mp ~115°C)
Mechanistic Implications

The choice of anion dictates the reaction pathway. The bromide salt favors radical or concerted pathways where dissociation is not the rate-limiting step. In contrast, metal-catalyzed cross-couplings often require the formation of a cationic [Ar2I]+ species to undergo oxidative addition, a process hindered by the tight ion-pairing of the bromide.

Mechanism Salt Ar-I(+)-Ar • Br(-) (Bromide Salt) Dissoc [Ar-I-Ar](+) + X(-) (Solvent Separated) Salt->Dissoc High Polarity Solvent (MeOH/H2O) Radical Ar• Radical Generation Salt->Radical Photoredox / SET Poison Catalyst Poisoning (LnM-Br) Salt->Poison Direct Interaction Metal Metal Catalyst (Pd/Cu) Dissoc->Metal Oxidative Addition Product Arylated Product Metal->Product Reductive Elimination Radical->Product HAT / Addition

Figure 1: Mechanistic divergence driven by the counter-ion. The bromide salt (Red) is prone to catalyst poisoning but effective in radical pathways (Green).

Cost-Benefit Analysis

The economic case for using the bromide salt hinges on whether the "upgrade" to triflate is chemically necessary.

Synthesis Cost Breakdown

The bromide salt is synthesized in a "one-pot" reaction, whereas the triflate requires a secondary metathesis step.

  • Bromide Route: Anisole + KIO3 + I2 + H2SO4 → Product (Yield: ~60-80%)

  • Triflate Route: Bromide Salt + AgOTf (or anion exchange resin) → Product + AgBr (Waste)

MetricBromide SaltTriflate SaltImpact
Raw Material Cost Low (Bulk Iodine/Anisole)High (+ Silver salts or TfOH)Bromide is ~4x cheaper/gram
Atom Economy 50% (1 Ar utilized)40% (Loss of heavy anion mass)Bromide is greener
Purification Precipitation (Simple filtration)Recrystallization requiredBromide saves time
Shelf Life > 2 Years (Dark/Dry)6-12 Months (Hygroscopic)Bromide reduces waste

Experimental Protocols

Protocol A: Cost-Effective Synthesis of Bis(4-methoxyphenyl)iodonium Bromide

Use this protocol to generate the reagent in bulk for < $0.50/gram.

Reagents:

  • Iodate (KIO3): 10 mmol

  • Anisole: 22 mmol (slight excess)

  • Acetic Anhydride: 10 mL

  • Sulfuric Acid (conc.): 2 mL

  • Sodium Bromide (aq): Saturated solution

Procedure:

  • Activation: To a cooled (0°C) mixture of acetic anhydride and sulfuric acid, add KIO3 slowly. Stir for 10 min to generate the active iodine(III) species.

  • Coupling: Add anisole dropwise, keeping the temperature below 10°C. The mixture will turn dark orange/brown.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench & Precipitation: Pour the reaction mixture into 100 mL of ice water. Add saturated NaBr solution (20 mL) with vigorous stirring.

  • Isolation: A heavy white/off-white precipitate forms immediately. Filter via Büchner funnel.

  • Purification: Wash the solid with water (3x) and diethyl ether (2x) to remove unreacted anisole. Dry in vacuo.

    • Yield: ~75-85%.

    • Validation: 1H NMR (DMSO-d6): δ 8.12 (d, 4H), 7.05 (d, 4H), 3.80 (s, 6H).

Protocol B: Anion Metathesis (Bromide → Triflate)

Use this only if solubility in DCM is required.

  • Suspend 1.0 eq of Bis(4-methoxyphenyl)iodonium bromide in MeOH (warm if necessary).

  • Add 1.05 eq of Silver Triflate (AgOTf) dissolved in MeOH.

  • Stir for 30 mins in the dark (AgBr precipitates as a yellow solid).

  • Filter through Celite to remove AgBr.

  • Concentrate the filtrate to obtain the triflate salt.

Strategic Application Workflow

When should you use the bromide salt directly?

DecisionTree Start Start: Arylation Target Solvent Required Solvent System? Start->Solvent Aq Aqueous / Alcohols Solvent->Aq High Polarity NonPolar DCM / Toluene / THF Solvent->NonPolar Low Polarity Mechanism Reaction Mechanism? Radical Radical / Photocatalysis Mechanism->Radical SET / Light Metal Pd / Cu Catalysis Mechanism->Metal Oxidative Addition Aq->Mechanism UseTf USE TRIFLATE SALT (Performance Critical) NonPolar->UseTf Solubility Limit UseBr USE BROMIDE SALT (Cost Effective) Radical->UseBr Metal->UseTf Avoid Poisoning

Figure 2: Decision matrix for reagent selection.

Case Study: Metal-Free Arylation of Phenols
  • Scenario: O-arylation of phenol using water/surfactant media.

  • Result: The bromide salt performs comparably to the triflate salt in aqueous micellar conditions because the high dielectric constant of water aids in ion dissociation, negating the "tight ion pair" disadvantage.

  • Cost Savings: 70% reduction in reagent cost per reaction.

References

  • Synthesis & Properties

    • Title: "Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts"
    • Source: Beilstein J. Org. Chem. (2023)[1]

    • URL:[Link]

  • Mechanistic Insight (Counter-ion Effects)

    • Title: "Mechanistic analysis of N-aryl
    • Source: ChemRxiv (Preprint)
    • URL:[Link][2]

  • Safety & Stability Data

    • Title: "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes" (Context on salt stability)
    • Source: Organic Process Research & Development[3]

    • URL:[Link]

  • Application in Catalysis

    • Title: "Diaryliodonium Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Aryl
    • Source: Molecules (MDPI)
    • URL:[Link][1]

Sources

Technical Guide: Spectroscopic Validation of Arylation via Bis(4-methoxyphenyl)iodonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) represents a class of hypervalent iodine(III) reagents used primarily for the electrophilic arylation of nucleophiles. Unlike transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this reagent facilitates C-C, C-N, and C-O bond formation under metal-free or mild copper-catalyzed conditions.

However, the validation of products derived from this reagent presents a unique spectroscopic challenge: the reaction inherently generates 4-iodoanisole as a stoichiometric byproduct. This guide provides a rigorous protocol for distinguishing the desired arylated product from this pervasive byproduct using NMR and HRMS, ensuring data integrity in drug development workflows.

Reagent Profile & Mechanistic Pathway

The Reagent
  • IUPAC Name: Bis(4-methoxyphenyl)iodanium bromide[1]

  • Common Name: Di(p-anisyl)iodonium bromide[1][2]

  • Role: Electrophilic Aryl Transfer Agent

  • Key Advantage: Acts as a "metal-free" aryl cation equivalent.[3]

Mechanism of Action

The reaction typically proceeds via a ligand coupling mechanism (reductive elimination) on the hypervalent iodine center. For symmetrical salts like bis(4-methoxyphenyl)iodonium bromide, one aryl group is transferred to the nucleophile, while the other is expelled as the aryl iodide.

ReactionMechanism Reagent Bis(4-methoxyphenyl) iodonium bromide Inter T-shaped Intermediate [Ar-I-Nu] Reagent->Inter + Nu-H - HBr Nu Nucleophile (Nu-H) Nu->Inter TS Ligand Coupling Transition State Inter->TS Reductive Elimination Product Product (Ar-Nu) TS->Product Byproduct Byproduct (4-Iodoanisole) TS->Byproduct

Figure 1: Mechanistic pathway showing the stoichiometric generation of the aryl iodide byproduct.

Spectroscopic Validation Protocol

The critical challenge is distinguishing the p-methoxyphenyl group in the product from the p-methoxyphenyl group in the byproduct (4-iodoanisole). They share identical functional groups (OMe) and substitution patterns (para).

The "Diagnostic Window" (1H NMR)

You must focus on the aromatic region. The chemical environment of the protons ortho to the iodine atom changes drastically upon reaction.

CompoundStructureKey Signal (Ortho-H)Shift (ppm)Multiplicity
Reagent [Ar-I+-Ar] Br-Ortho to I(III)7.95 – 8.10 Doublet (d)
Byproduct Ar-IOrtho to I(I)7.50 – 7.60 Doublet (d)
Product Ar-NuOrtho to Nu6.80 – 7.30 *Depends on Nu

*Note: If Nu is electron-donating (e.g., O-Phenol, N-Amine), the product protons will be significantly shielded compared to the reagent.

Validation Case Study: O-Arylation of Phenol

Reaction: Phenol + Bis(4-methoxyphenyl)iodonium bromide


 4-Methoxy-phenoxybenzene + 4-Iodoanisole.
Step-by-Step Analysis:
  • Check for Consumption (8.0 ppm): Disappearance of the doublet at ~8.0 ppm confirms the hypervalent iodine bond is broken.

  • Identify Byproduct (7.55 ppm): You will always see a doublet at ~7.55 ppm (J ≈ 9 Hz) corresponding to 4-iodoanisole. Do not mistake this for your product.

  • Identify Product (6.9 - 7.0 ppm): The newly formed ether linkage shields the protons. The 4-methoxyphenyl ring in the product will show doublets in the 6.8–7.0 ppm range, distinct from the byproduct.

  • Integration Check: In the crude mixture, the integration of the Byproduct (7.55 ppm) should be roughly 1:1 with the Product (unless the reagent was used in excess).

Comparative Performance Guide

Why choose this reagent over established alternatives?

FeatureBis(4-methoxyphenyl)iodonium BromideSuzuki-Miyaura CouplingSNAr
Mechanism Electrophilic ArylationPd-Catalyzed Cross-CouplingNucleophilic Substitution
Metal Requirement None (or catalytic Cu)Palladium (Pd)None
Substrate Scope Excellent for electron-rich nucleophiles (phenols, amines)Broad, but requires aryl halides + boronic acidsLimited to electron-deficient aryl halides
Atom Economy Poor (Loss of Ar-I, ~234 Da waste)Moderate (Loss of Boron species)High
Toxicity Low (Organic salt)High (Pd trace metals)Variable
Cost ModerateHigh (Catalyst + Ligand)Low
Operational Open-flask, moisture tolerantInert atmosphere often requiredHarsh conditions (High T)

Recommendation: Use Bis(4-methoxyphenyl)iodonium bromide when:

  • Metal contamination is a critical concern (e.g., late-stage pharma synthesis).

  • The nucleophile is sensitive to the basic conditions of Suzuki coupling.

  • You require rapid C-H arylation of heterocycles (e.g., indoles) where this reagent excels.

Experimental Protocol: Metal-Free O-Arylation

Objective: Synthesis of 4-phenoxyanisole to validate reagent reactivity.

Materials
  • Phenol (1.0 equiv)

  • Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv)[1]

  • t-BuOK (1.2 equiv)

  • THF (Anhydrous)

Methodology
  • Setup: Charge a dried reaction vial with Phenol (0.5 mmol) and THF (2 mL).

  • Deprotonation: Add t-BuOK (0.6 mmol) at 0°C. Stir for 15 minutes.

  • Addition: Add Bis(4-methoxyphenyl)iodonium bromide (0.55 mmol) in one portion.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the spot of 4-iodoanisole (Rf ~0.[4]6) and product.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).

  • Purification (Critical): The byproduct 4-iodoanisole is non-polar.

    • Flash Chromatography:[5] Elute with 100% Hexanes first to remove 4-iodoanisole.

    • Product Elution: Increase polarity to 5-10% EtOAc/Hexane to elute the diaryl ether product.

  • Validation: Run 1H NMR. Ensure the doublet at 7.55 ppm is absent in the final product.

References

  • Olofsson, B., et al. (2018).[6] Diaryliodonium Salts: Synthesis, Applications and Computational Investigations. Stockholm University.[6][7] Link

  • Merritt, E. A., & Olofsson, B. (2009).[7] Diaryliodonium salts: a journey from obscurity to fame. Angewandte Chemie International Edition. Link

  • Stuart, D. R. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society. Link

  • PubChem. (n.d.).[1] Bis(4-methoxyphenyl)iodonium bromide Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[4] 4-Iodoanisole Product Specification. Link

Sources

Kinetic studies of "Bis(4-methoxyphenyl)iodonium bromide" mediated transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies and Optimization of Bis(4-methoxyphenyl)iodonium bromide Mediated Transformations Content Type: Technical Comparison & Application Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Bromide Trap"

As a Senior Application Scientist, I often see a recurring issue in the lab: a researcher attempts a standard C-H arylation or oxidation using Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) and observes sluggish kinetics or poor yields compared to literature reports using triflate or tetrafluoroborate analogs.

This guide objectively analyzes the kinetic limitations of the bromide salt compared to its "super-leaving group" counterparts. While the bromide variant is often cheaper and more shelf-stable, its high lattice energy and nucleophilic counterion create a distinct "kinetic bottleneck." This guide provides the mechanistic insight and protocols to either optimize its use or justify the switch to a more reactive alternative.

Chemical Profile & Mechanistic Landscape

Reagent: Bis(4-methoxyphenyl)iodonium bromide Role: Electrophilic Arylating Agent (Ar+ source), oxidant.[1] Key Feature: The para-methoxy groups render the iodine center electron-rich (stabilized), while the bromide counterion creates a "tight ion pair" in non-polar solvents.

Mechanistic Divergence: The Counterion Effect

The reactivity of diaryliodonium salts is governed by the dissociation equilibrium between the Tight Ion Pair (Inactive/Slow) and the Solvated Cation (Active/Fast) .

  • Triflate (OTf⁻): A "non-coordinating" anion. It dissociates readily in organic solvents (DCM, DCE), leaving the electrophilic iodine(III) center accessible for substrate binding or oxidative addition to a metal catalyst.

  • Bromide (Br⁻): A nucleophilic, coordinating anion.[2] It forms a strong electrostatic lattice (low solubility) and, once dissolved, stays tightly associated with the iodine center. In metal-catalyzed pathways (e.g., Pd or Cu), the bromide ion can compete with the substrate for coordination sites, effectively acting as a catalyst poison or inhibitor.

IonPairing Salt_Solid Solid Salt (Lattice) Tight_Pair Tight Ion Pair [Ar-I-Ar]...Br Salt_Solid->Tight_Pair Dissolution (Slow for Bromide) Free_Cation Solvated Cation [Ar-I-Ar]+ Tight_Pair->Free_Cation Dissociation (K_eq << 1 for Br) Product Arylated Product Tight_Pair->Product Ligand Exchange (Slow/Inhibited) Free_Cation->Product Nucleophilic Attack (Fast)

Caption: Kinetic pathway showing the dissociation bottleneck (red node) characteristic of bromide salts in non-polar media.

Comparative Performance Analysis

The following data summarizes the performance of Bis(4-methoxyphenyl)iodonium salts across different counterions in a standard metal-free C-H arylation of a heterocycle (e.g., indole) in Dichloromethane (DCM).

Table 1: Counterion Impact on Kinetics and Yield
FeatureBromide (Br⁻) Triflate (OTf⁻) Tetrafluoroborate (BF₄⁻) Causality
Solubility (DCM) Poor (< 10 mM)Excellent (> 100 mM)Good (> 50 mM)High lattice energy of halide salts prevents effective solvation in non-polar media.
Relative Rate (

)
1.0 (Reference) ~45.0 ~30.0 The "naked" cation in OTf salts is significantly more electrophilic.
Yield (24h, 25°C) 15 - 30%> 90%85 - 90%Slow kinetics lead to competing decomposition pathways before product formation.
Active Species Neutral AggregateCationic MonomerCationic MonomerBr⁻ coordination reduces the Lewis acidity of the Iodine(III) center.
Substituent Effects (Hammett Correlation)

The para-methoxy group (


) is electron-donating.
  • Effect: It stabilizes the hypervalent bond, making the iodine center less electrophilic compared to the unsubstituted phenyl analog.

  • Consequence: When combined with the Bromide counterion, the reagent is "doubly deactivated" (Electronic stabilization + Anionic inhibition). This makes it safe to handle but kinetically sluggish.

Experimental Protocols

If you must use the bromide salt (due to cost or availability), you cannot simply swap it into a triflate protocol. You must modify the system to break the ion pair.

Protocol A: In-Situ Anion Metathesis (The "Fix")

Use this workflow to upgrade the kinetics of the bromide salt without isolating the triflate.

Reagents:

  • Bis(4-methoxyphenyl)iodonium bromide (1.0 equiv)[3]

  • Silver Triflate (AgOTf) or Sodium Tetrafluoroborate (NaBF₄) (1.05 equiv)

  • Target Substrate (1.0 equiv)

  • Solvent: DCM or Acetonitrile

Methodology:

  • Activation Step: In a vial, suspend Bis(4-methoxyphenyl)iodonium bromide in the reaction solvent.

  • Metathesis: Add AgOTf (1.05 equiv). Observation: Immediate precipitation of AgBr (pale yellow solid) indicates the release of the reactive iodonium cation.

  • Filtration (Optional): If the catalyst is sensitive to solids, filter the mixture through a syringe filter (PTFE, 0.45 µm).

  • Reaction: Add the substrate and catalyst to the filtrate.

  • Outcome: Kinetics will mimic the pure triflate salt.

Protocol B: Kinetic Measurement (Initial Rates Method)

Use this to quantify the reactivity difference in your specific system.

  • Setup: Prepare a stock solution of the substrate (0.1 M) and internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated solvent (CD₃CN is recommended for solubility).

  • Initiation: Add the Iodonium salt (0.1 M) at

    
    .
    
  • Monitoring: Acquire ¹H NMR spectra every 5 minutes for the first hour.

  • Data Processing: Plot [Product] vs. Time. The slope of the linear region (

    
     min) is 
    
    
    
    (Initial Rate).
  • Validation: If the plot is non-linear immediately, it suggests an induction period (common with bromide salts requiring slow dissolution).

Optimization Decision Tree

Use this logic flow to determine the correct reagent strategy for your campaign.

DecisionTree Start Start: Arylation Required CheckSalt Do you have the Bromide salt? Start->CheckSalt SolventCheck Is the solvent polar? (MeOH, Water, DMSO) CheckSalt->SolventCheck Yes Switch Switch to Triflate Salt CheckSalt->Switch No (Buying new) DirectUse Direct Use Possible (Expect moderate rates) SolventCheck->DirectUse Yes Metathesis Perform In-Situ Metathesis (Add AgOTf or NaBF4) SolventCheck->Metathesis No (DCM, Toluene)

Caption: Decision matrix for optimizing reaction conditions based on solvent polarity and salt availability.

References
  • Mechanism of Diaryliodonium Salt Reactivity

    • Title: "Mechanistic analysis of N-aryl
    • Source: ChemRxiv (2024).
    • URL:[Link]

  • Counterion Effects in Arylation

    • Title: "Performance of Iodonium Salts: A Compar
    • Source: BenchChem (2025).[2]

  • General Reactivity & Synthesis

    • Title: "Diaryliodonium Salts: A Journey
    • Source: Angewandte Chemie Int. Ed. (Cited in PDXScholar).
    • URL:[Link]

  • Kinetic Inhibition by Halides

    • Title: "Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds."[4][5]

    • Source: Synlett (2016).[4][6]

    • URL:[Link]

Sources

Benchmarking "Bis(4-methoxyphenyl)iodonium bromide" against other arylation reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Bis(4-methoxyphenyl)iodonium bromide against standard arylation reagents, focusing on its application in high-value synthetic workflows.

Product Class: Symmetric Diaryliodonium Salt (Hypervalent Iodine) CAS: 19231-06-2 Core Utility: Electrophilic Arylation (Metal-Free & Metal-Catalyzed)

Executive Summary: The "Super-Electrophile" Niche

In the landscape of arylation reagents, Bis(4-methoxyphenyl)iodonium bromide occupies a distinct "high-energy" niche. Unlike aryl halides (which require transition metal insertion) or arylboronic acids (which require oxidative activation), this hypervalent iodine(III) reagent carries a pre-activated aryl ring with a hyper-nucleofugal leaving group (4-iodoanisole).

Strategic Verdict:

  • Best For: Late-stage functionalization of delicate drug scaffolds (peptides, heterocycles) where high temperatures or transition metals are detrimental.

  • Primary Trade-off: Lower atom economy (50% mass loss as aryl iodide) vs. Superior reactivity under mild conditions.

  • Counterion Specificity: The bromide anion makes this variant more shelf-stable and cost-effective than its Triflate (OTf) or Tetrafluoroborate (BF

    
    ) analogs, though slightly less reactive in non-polar solvents due to ion-pairing effects.
    

Mechanistic Profiling: The Hypervalent Advantage

To understand why this reagent outperforms aryl halides in mild conditions, one must look at the iodine(III) center. The molecule adopts a T-shaped geometry with a 3-center-4-electron (3c-4e) bond.

Mechanism: Ligand Coupling vs. Radical Transfer

The arylation does not proceed via standard S


Ar. Instead, it follows a Ligand Coupling  mechanism (concerted reductive elimination) or a Single Electron Transfer (SET) radical pathway, depending on the conditions.

Mechanism Salt Bis(4-methoxyphenyl)iodonium Bromide (T-Shaped) Inter Intermediate [Ar-I(Nu)-Ar] Salt->Inter Ligand Exchange (-Br⁻) Nu Nucleophile (Nu-) Nu->Inter Prod Arylated Product (Ar-Nu) Inter->Prod Reductive Elimination (Ligand Coupling) Byprod Byproduct (4-Iodoanisole) Inter->Byprod

Figure 1: The Ligand Coupling mechanism allows arylation without a metal catalyst. The hypervalent iodine center brings the nucleophile and aryl group into proximity for a concerted bond formation.

Benchmarking Analysis

This section compares Bis(4-methoxyphenyl)iodonium bromide against the three most common alternatives in drug discovery: Aryl Bromides (Suzuki/Buchwald), Arylboronic Acids (Chan-Lam), and Triflate-based Iodonium Salts.

Comparative Metrics Table
FeatureBis(4-methoxyphenyl)iodonium Bromide Aryl Bromide (4-Bromoanisole) Arylboronic Acid Diaryliodonium Triflate
Reactivity Very High (Hypervalent leaving group)Low (Requires Pd/Ni catalyst)Moderate (Requires Cu/Oxidant)Extreme (Super-leaving group)
Metal Requirement None (or ppm levels of Cu)Stoichiometric or Catalytic PdCatalytic CuNone
Conditions Mild (RT to 50°C)Harsh (>80°C, Strong Base)Mild (RT, Open air)Mild (RT)
Atom Economy Poor (~40-50% waste)HighModeratePoor
Solubility Low (DMSO/MeOH needed)High (Organics)VariableHigh (DCM/MeCN soluble)
Cost/Stability High Stability / Lower Cost Low Cost / High StabilityModerate / Variable StabilityHigh Cost / Moisture Sensitive
Critical Analysis
  • Vs. Suzuki/Buchwald (Aryl Halides):

    • Advantage:[1][2][3][4][5][6][7] The iodonium bromide allows for metal-free arylation . This is critical in late-stage pharma synthesis where removing trace Palladium (ppm levels) is a regulatory nightmare.

    • Disadvantage:[1][7] It generates a stoichiometric amount of 4-iodoanisole byproduct, which must be chromatographically separated.

  • Vs. Chan-Lam (Boronic Acids):

    • Advantage:[1][2][3][4][5][6][7] Iodonium salts act as electrophiles . This allows them to react with nucleophiles that are difficult to oxidize (necessary for Chan-Lam), such as electron-deficient amines or amides.

    • Disadvantage:[1][7] Boronic acids are generally less toxic and easier to dispose of on a kilogram scale.

  • Vs. Iodonium Triflates/BF

    
    : 
    
    • The "Bromide" Factor:[8] The bromide counterion is nucleophilic. In non-polar solvents, the bromide anion coordinates tightly to the iodine, reducing its electrophilicity compared to the "naked" cation found in triflate salts. However, the bromide salt is significantly more crystalline and shelf-stable , making it the preferred precursor or reagent for reactions in polar solvents (like DMSO) where the ion pair dissociates.

Experimental Validation: Metal-Free O-Arylation

Context: This protocol demonstrates the reagent's ability to arylate phenols (e.g., Tyrosine residues or drug scaffolds) without transition metals—a capability unmatched by aryl bromides.

Protocol: Synthesis of Diaryl Ethers (Metal-Free)

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[4]

  • Reagent: Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvent: THF or DMF (Anhydrous)

Workflow Diagram:

Workflow Step1 Activation Phase: Dissolve Phenol in THF/DMF Add KOtBu (0°C, 15 min) Step2 Addition Phase: Add Bis(4-methoxyphenyl)iodonium bromide (Solid, in one portion) Step1->Step2 Step3 Reaction Phase: Warm to RT (or 40°C) Stir 2-4 Hours Step2->Step3 Step4 Quench & Isolate: Add Water -> Extract (EtOAc) Remove 4-Iodoanisole via Column Step3->Step4

Figure 2: Step-by-step workflow for metal-free O-arylation. Note the mild temperature conditions compared to Ullmann coupling (>100°C).

Detailed Steps:

  • Deprotonation: In a flame-dried flask, dissolve the phenol substrate (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C and add KOtBu (1.5 mmol). Stir for 15 minutes to generate the phenoxide anion. Expert Note: The color usually changes to yellow/orange.

  • Reagent Addition: Add Bis(4-methoxyphenyl)iodonium bromide (1.2 mmol) as a solid. Why? Adding it as a solution in DMSO is possible, but solid addition minimizes solvent waste.

  • Reaction: Allow the mixture to warm to room temperature. If the substrate is sterically hindered, heat to 40°C. Monitor via TLC. The spot for the iodonium salt (baseline) should disappear, and the less polar product will appear.

  • Workup: Quench with water. Extract with ethyl acetate.

  • Purification (Critical): You must separate the product from the 4-iodoanisole byproduct. Since 4-iodoanisole is non-polar, it elutes quickly in silica chromatography (usually 100% Hexanes). The arylated product typically elutes later.

Handling & Stability

  • Light Sensitivity: Like most hypervalent iodine compounds, this reagent is light-sensitive.[7] Store in amber vials or wrap containers in foil.

  • Thermal Stability: The bromide salt is generally stable up to its melting point (~190°C), but it should not be heated above 100°C in solution for prolonged periods to avoid radical decomposition (homolytic cleavage).

  • Solubility: Poor solubility in non-polar solvents (Hexane, Et2O). Moderate solubility in DCM. Good solubility in DMSO, DMF, and Methanol.

References

  • PubChem. Bis(4-methoxyphenyl)iodonium bromide | C14H14BrIO2.[9] National Library of Medicine. Available at: [Link]

  • Olofsson, B.Arylation with Diaryliodonium Salts. Topics in Current Chemistry, 2016. (Review of general reactivity and mechanisms).
  • Stuart, D. R. Arylation Using Diaryliodonium Salts. University of Illinois Chemistry Reviews. Available at: [Link]

  • MDPI. Diaryliodonium Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation. Molecules, 2020. Available at: [Link]

Sources

Comparative Guide: Bis(4-methoxyphenyl)iodonium Bromide vs. Triarylbismuth Reagents for Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Bis(4-methoxyphenyl)iodonium bromide is the superior choice for electrophilic arylation and metal-free C-H functionalization , offering rapid kinetics and high reactivity under mild conditions. However, its utility is often hampered by the non-coordinating counter-ion requirement; the bromide salt typically requires in situ anion exchange (to triflate or tetrafluoroborate) for optimal catalytic turnover.

Triarylbismuth reagents (e.g., Tris(4-methoxyphenyl)bismuthine) serve as a milder, chemoselective alternative for N-arylation of sensitive substrates and O-arylation of phenols (Barton arylation). While they exhibit better latency (stability), they generally suffer from slower reaction rates and require oxidative activation (Cu(II)/O₂) to trigger aryl transfer.

Part 1: Mechanistic Divergence & Reactivity Profile

The fundamental difference lies in the electronic nature of the central atom. The iodonium salt acts as a pre-activated hypervalent electrophile , whereas the bismuth reagent acts as a nucleophile that requires oxidative switching to a pentavalent state to transfer the aryl group.

Graphviz Diagram 1: Mechanistic Pathways

This diagram contrasts the Cu-catalyzed activation cycles of both reagents.

ArylationMechanism cluster_0 Pathway A: Bis(4-methoxyphenyl)iodonium Bromide (Electrophilic) cluster_1 Pathway B: Triarylbismuth Reagents (Nucleophilic/Oxidative) I_Start Ar-I(+)-Ar Br(-) I_Exch Anion Exchange (to OTf/BF4) I_Start->I_Exch AgOTf/NaBF4 I_OxAdd Oxidative Addition to M(n) I_Exch->I_OxAdd + Catalyst I_Int High-Energy M(n+2)-Ar Species I_OxAdd->I_Int I_Prod Ar-Nu + Ar-I I_Int->I_Prod Reductive Elim. Bi_Start Ar3Bi (III) Bi_Ox Oxidation to Bi(V) (Ar3BiX2) Bi_Start->Bi_Ox Cu(OAc)2 / O2 Bi_Trans Transmetallation to Cu(II) Bi_Ox->Bi_Trans Bi_Cpl Ligand Coupling Bi_Trans->Bi_Cpl Bi_Prod Ar-Nu + Ar2BiX Bi_Cpl->Bi_Prod

Caption: Iodonium salts enter the cycle via oxidative addition (electrophilic), while Bismuth reagents require oxidation to Bi(V) or transmetallation (nucleophilic).

Key Technical Differences
FeatureBis(4-methoxyphenyl)iodonium BromideTriarylbismuth Reagents
Electronic Character Super-Electrophile: The I(III) center is highly electron-deficient, making the aryl group prone to nucleophilic attack.Weak Nucleophile: Bi(III) is soft and relatively inert until oxidized to Bi(V).
Counter-Ion Effect Critical: The bromide anion is nucleophilic and coordinating, which poisons metal catalysts (Pd/Cu). Must often be exchanged for OTf⁻ or BF₄⁻.N/A: Neutral covalent compounds. No counter-ion interference.
Atom Economy Poor: Transfers 1 Aryl group; releases 1 equivalent of 4-iodoanisole (waste).Variable: Typically transfers 1 Aryl group in Cu-catalysis (releasing Ar₂BiX). Low atom economy unless specific Bi(V) reagents are used.
Solubility Low in non-polar solvents. Soluble in DMF/DMSO/MeOH.High solubility in common organic solvents (DCM, Toluene).
Toxicity Moderate. Byproduct (Aryl Iodide) is recyclable but requires separation.Low. Bismuth is considered the "green metal," though organobismuth synthesis precursors (Grignards) are hazardous.

Part 2: Application Case Study (4-Methoxyphenyl Transfer)

N-Arylation (Amines & Azoles)
  • Iodonium Bromide: The "Gold Standard" for difficult substrates. It can arylate weak nucleophiles (e.g., amides, sulfonamides) under mild conditions (room temperature) if the counter-ion is managed.

    • Constraint: The bromide salt must be used with a silver additive (e.g., AgOTf) or in a polar solvent to prevent catalyst deactivation.

  • Triarylbismuth: Excellent for chemoselective N-arylation of amines in the presence of alcohols. It requires copper catalysis (Cu(OAc)₂) and often heating. It is less prone to "over-arylation."

O-Arylation (Phenols)
  • Iodonium Bromide: Rapid O-arylation. Can be performed metal-free using strong bases (t-BuOK), exploiting the electrophilicity of the iodine center.

  • Triarylbismuth: The classic Barton Arylation . Very reliable for sterically hindered phenols but requires stoichiometric copper in many older protocols.

C-H Arylation
  • Iodonium Bromide: Superior. The high oxidation potential allows it to serve as an oxidant and aryl source in Pd-catalyzed C-H activation.

  • Triarylbismuth: Rarely used for direct C-H activation; primarily used for cross-coupling with aryl halides (Suzuki-type) or oxidative coupling with nucleophiles.

Part 3: Experimental Protocols

Protocol A: N-Arylation using Bis(4-methoxyphenyl)iodonium Bromide

Designed to overcome the "Bromide Inhibition" effect via in-situ anion metathesis.

Objective: Synthesis of N-(4-methoxyphenyl)imidazole.

  • Reagents:

    • Imidazole (1.0 equiv)

    • Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv)

    • Additive: AgOTf (1.2 equiv) [Crucial Step: Precipitates AgBr to generate the reactive triflate species in situ]

    • Base: Na₂CO₃ (2.0 equiv)

    • Catalyst: CuI (10 mol%)

    • Solvent: DMF (0.2 M)

  • Procedure:

    • Charge a reaction vial with Bis(4-methoxyphenyl)iodonium bromide and AgOTf. Add 1 mL DMF and stir for 10 mins in the dark. (Observe precipitation of pale yellow AgBr).

    • Add Imidazole, CuI, and Na₂CO₃ to the supernatant.

    • Stir at Room Temperature for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and silver salts. Dry over MgSO₄.[1]

    • Purification: Silica gel chromatography.

Validation: The formation of 4-iodoanisole (byproduct) is stoichiometric. Ensure this is separated from the product.

Protocol B: O-Arylation using Tris(4-methoxyphenyl)bismuthine

Barton-type Arylation for Phenols.

Objective: Synthesis of 4-methoxy-phenoxybenzene derivatives.

  • Reagents:

    • Phenol substrate (1.0 equiv)

    • Tris(4-methoxyphenyl)bismuthine (1.1 equiv)

    • Oxidant/Promoter: Cu(OAc)₂ (0.5 – 1.0 equiv)

    • Base: Pyridine (2.0 equiv) or Et₃N

    • Solvent: CH₂Cl₂

  • Procedure:

    • Dissolve the phenol and Tris(4-methoxyphenyl)bismuthine in CH₂Cl₂.

    • Add Cu(OAc)₂ and Pyridine.

    • Stir at Reflux (40°C) under an air atmosphere (O₂ is required to reoxidize Copper if catalytic loading is attempted, but stoichiometric Cu is more reliable for Bismuth).

    • Monitor by TLC. Reaction times are typically slower (12–24 hours).

    • Workup: Filter through a celite pad to remove inorganic bismuth/copper salts.

Part 4: Strategic Selection Guide

Graphviz Diagram 2: Decision Matrix

Use this logic tree to select the correct reagent for your specific substrate.

SelectionGuide Start Select Arylation Goal Target Target Nucleophile? Start->Target CH_Act C-H Bond (Direct Arylation) Target->CH_Act Hetero Heteroatom (N, O, S) Target->Hetero Iodonium_CH Use Iodonium Salt (High Reactivity) CH_Act->Iodonium_CH Pd-Catalysis Sens Substrate Sensitivity? Hetero->Sens Robust Robust/Unreactive (e.g., Amides) Sens->Robust Fragile Acid Sensitive/ Complex Scaffold Sens->Fragile Rec_Iod Use Iodonium Bromide (+ AgOTf) Robust->Rec_Iod Needs Electrophilicity Rec_Bi Use Triarylbismuth (Neutral Conditions) Fragile->Rec_Bi Needs Mildness

Caption: Decision tree prioritizing substrate stability and required reactivity.

Summary Table: When to Use Which
ScenarioRecommended ReagentReason
Metal-Free Arylation Iodonium Bromide Can proceed via base-mediated coupling; Bismuth requires metal.
High Throughput Screening Iodonium Bromide Faster kinetics; easier to automate if solubility is managed.
Late-Stage Functionalization Triarylbismuth Milder; less likely to oxidize other sensitive functional groups on the drug scaffold.
Cost-Sensitive Scale-Up Iodonium Bromide Generally cheaper precursors (Anisole + Iodine) compared to Grignard + BiCl₃.

References

  • Merritt, E. A., & Olofsson, B. (2009). "Diaryliodonium salts: A journey from obscurity to fame." Angewandte Chemie International Edition. Link

  • Barton, D. H. R., et al. (1986). "Bismuth(V) reagents for the phenylation of phenols and enols." Tetrahedron Letters. Link

  • Deprez, N. R., & Sanford, M. S. (2009). "Synthetic applications of diaryliodonium salts." Inorganic Chemistry. Link

  • Gagnon, A., et al. (2012). "Copper-Catalyzed N-Arylation of Indoles and Azoles with Triarylbismuthines." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2024). "Bis(4-methoxyphenyl)iodonium bromide."[1][2] National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Bis(4-methoxyphenyl)iodonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-methoxyphenyl)iodonium bromide proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Safety Summary

Immediate Action Card

Parameter Critical Data
CAS Number 19231-06-2
Chemical Class Diaryliodonium Salt (Hypervalent Iodine)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Oxidizing Potential (Chemical incompatibility).[1][2][3]
Waste Stream Halogenated Organic Waste (Contains Bromide & Iodine).[1]
Incompatibility Strong reducing agents, strong bases, aluminum, magnesium.[1] Segregate strictly from flammables if in solid bulk.[1][2]
Spill Response Do not dry sweep if dust generation is likely.[1][2] Dampen with inert solvent or water, absorb, and place in a sealed container.[1]
Hazard Characterization & Causality

Why proper disposal is non-negotiable for this specific compound.

As a Senior Application Scientist, I emphasize that Bis(4-methoxyphenyl)iodonium bromide is not merely a "toxic solid."[1][2] It is a hypervalent iodine(III) species.[1] This structural characteristic dictates its disposal logic:

  • Electrophilic Reactivity: The iodine center is electron-deficient.[1][2] In the presence of nucleophiles (biological proteins or environmental contaminants), it acts as a potent arylating agent. This mechanism underlies its toxicity and environmental persistence.[1][2]

  • Oxidizing Nature: While stable at room temperature, the I(III) center possesses significant potential energy.[1][2] Mixing this waste with strong reducing agents (e.g., borohydrides, hydrazines) in a central waste drum can trigger exothermic decomposition, releasing aryl iodides and heat.[1]

  • Halogen Load: The compound contains both Iodine and Bromide.[1][2] Incineration requires scrubbers capable of capturing acid gases (HBr, HI/I2) to prevent atmospheric release.[1] Never dispose of this in non-halogenated waste streams.[1][2]

Detailed Disposal Protocols
Scenario A: Solid Reagent Disposal (Expired or Excess Bulk)

Best for: Pure solid material in original or secondary containers.[1]

The Protocol:

  • Segregation: Do not combine with general lab trash or biohazard waste.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1][2]

  • Labeling: Affix a hazardous waste label explicitly stating:

    • Chemical Name: Bis(4-methoxyphenyl)iodonium bromide[1][2][3][4][5]

    • Hazards: Toxic, Irritant.[1][2][6]

    • Constituents: 100% Organic Iodonium Salt.[1][2]

  • Disposal Path: Submit for High-Temperature Incineration via your facility's EHS hazardous waste contractor.[1][2]

Scientific Rationale: Direct incineration ensures the complete breakdown of the hypervalent iodine bond (C-I-C), preventing the leaching of 4-iodoanisole (a breakdown product) into groundwater.[1]

Scenario B: Reaction Mixtures & Mother Liquors

Best for: Solvents containing dissolved iodonium salt.[1]

The Protocol:

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with Halogenated Waste drums.

  • Pre-Treatment (Optional but Recommended for High Concentrations):

    • If the concentration is >0.5 M, consider quenching the oxidative potential before drumming.

    • Quench Method: Add an aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) . Stir for 30 minutes.

    • Observation: The mixture may turn yellow/brown (iodine release) and then colorless as iodine reduces to iodide.

  • Drumming: Pour into the Halogenated Organic Waste drum.

  • Documentation: Log the approximate mass of "Iodonium Salt" on the waste manifest.[1]

Scientific Rationale: Quenching reduces the I(III) species to the benign I(I) (aryl iodide) and inorganic iodide, significantly lowering the risk of unexpected reactivity inside the waste drum.

Scenario C: Spill Cleanup (Benchtop Scale)

Best for: Accidental release of powder or solution.[1]

The Protocol:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator.[1][2]

  • Containment: Isolate the area.

  • Deactivation (The "Wet" Method):

    • Cover the spill with a paper towel soaked in 10% Sodium Thiosulfate .[2]

    • Allow to sit for 5-10 minutes. This initiates reduction of the hypervalent bond.

  • Removal: Wipe up the slurry.[1][2]

  • Final Clean: Wipe the surface with acetone (to solubilize organic residues) followed by soap and water.[1][2]

  • Disposal: Place all contaminated wipes into a sealed bag and dispose of as Solid Hazardous Waste (contaminated debris).

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for disposing of Bis(4-methoxyphenyl)iodonium bromide, ensuring compliance and safety.

DisposalFlow Start Waste: Bis(4-methoxyphenyl)iodonium bromide StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Bulk) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Spill Spill / Debris StateCheck->Spill SolidAction Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction ConcCheck Concentration > 0.5M? Liquid->ConcCheck SpillAction Cover with Thiosulfate Absorb & Bag Spill->SpillAction Incinerate Final Fate: High-Temp Incineration SolidAction->Incinerate Quench Quench with Na2S2O3 (Reduce I(III) to Ar-I) ConcCheck->Quench Yes (High Risk) DirectDrum Drum: Halogenated Waste ConcCheck->DirectDrum No (Low Risk) Quench->DirectDrum DirectDrum->Incinerate SpillAction->Incinerate

Figure 1: Decision Logic for Waste Stream Segregation.

Regulatory & Compliance Data
Regulatory Body Classification / Code Implication
US EPA (RCRA) Not P- or U-listed.[1][2]Classify as Characteristic Waste (Toxic) if TCLP fails, otherwise manage as general organic hazardous waste.[1]
DOT (Transport) Not specifically regulated as Class 5.1 (Oxidizer) by name, but often shipped as Class 6.1 (Toxic) or Class 9 (Environmentally Hazardous) depending on purity/quantity.[1]Ensure proper UN packaging if transporting off-site.[1][2]
SARA Title III Section 313Generally not subject to specific reporting unless threshold quantities are met (check local thresholds for Iodine compounds).[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3015049, Bis(4-methoxyphenyl)iodonium bromide.[1][2] Retrieved from [Link][1][3]

  • Olofsson, B. Arylation with Diaryliodonium Salts.[1][2][7] Topics in Current Chemistry, 2016.[1][2] (Context on Hypervalent Iodine reactivity).

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine.[1][2] (Reference for Iodine/Iodide waste management). Retrieved from [https://nj.gov/health/e

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-methoxyphenyl)iodonium bromide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of reactive chemical intermediates is paramount. Bis(4-methoxyphenyl)iodonium bromide, a versatile reagent in organic synthesis, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended personal protective equipment (PPE) and handling protocols.

Hazard Analysis: Understanding the "Why" Behind the "What"

Bis(4-methoxyphenyl)iodonium bromide is a solid chemical that, while instrumental in forming new chemical bonds, presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy.[2] A thorough understanding of these risks is the foundation of a robust safety culture.

GHS Hazard Classifications:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Bis(4-methoxyphenyl)iodonium bromide is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[2]
Skin corrosion/irritation2H315: Causes skin irritation[2]
Sensitization, Skin1H317: May cause an allergic skin reaction[2]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[2]
Specific target organ toxicity, repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure[2][3]

This data is aggregated from multiple sources notifying the European Chemicals Agency (ECHA).[2]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4] The risk of skin sensitization is particularly noteworthy, as initial exposures may not produce a reaction, but subsequent contact can lead to a significant allergic response.[2] Furthermore, the potential for long-term organ damage with repeated exposure underscores the importance of minimizing all routes of contact.[2][3]

The Core Ensemble: Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling.[5] The following table outlines the minimum required PPE for handling Bis(4-methoxyphenyl)iodonium bromide, with an explanation of the rationale behind each selection.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.Protects against airborne dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[2]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a dedicated lab coat.Prevents skin irritation and the potential for developing an allergic skin reaction upon contact.[2] A lab coat contains any contamination on personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust is generated.Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to the use of PPE is critical to prevent cross-contamination and ensure its efficacy.[5]

Donning PPE: Preparing for a Safe Workflow

The following sequence should be followed when putting on your PPE before handling Bis(4-methoxyphenyl)iodonium bromide.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Lab_Coat 2. Don Lab Coat Inspect_PPE->Lab_Coat Respirator 3. Don Respirator (if needed) Lab_Coat->Respirator Goggles 4. Don Eye Protection Respirator->Goggles Gloves 5. Don Gloves Goggles->Gloves

Figure 1: Recommended PPE Donning Sequence
Doffing PPE: Preventing Contamination After Handling

The removal of PPE is a critical control point for preventing the spread of contamination. The following workflow is designed to minimize exposure during this process.

PPE_Doffing cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves Goggles 2. Remove Eye Protection Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if used) Lab_Coat->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

Figure 2: Recommended PPE Doffing Sequence

Engineering Controls and Work Practices

While PPE is essential, it should be used in conjunction with robust engineering controls and safe work practices to create multiple layers of protection.

  • Ventilation: Always handle Bis(4-methoxyphenyl)iodonium bromide in a well-ventilated area.[3] A chemical fume hood is the preferred engineering control to minimize the inhalation of any dust.[6]

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][7] Diaryliodonium salts are often light and UV sensitive, so storage in an amber bottle is recommended.[8] For long-term stability, refrigeration and storage under an inert atmosphere may be necessary.[8][9]

  • Housekeeping: Avoid the formation of dust.[3] Clean up any spills promptly and according to established procedures.

Spill and Disposal Management

In the event of a spill, a clear and practiced response plan is crucial.

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, including respiratory protection.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Place the spilled material into a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan:

All waste containing Bis(4-methoxyphenyl)iodonium bromide, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[3][6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.[7]

By integrating these detailed safety protocols and PPE requirements into your daily laboratory operations, you can confidently and safely harness the synthetic utility of Bis(4-methoxyphenyl)iodonium bromide while prioritizing the well-being of your research team.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). Bis(p-methoxyphenyl)iodonium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Diaryliodonium salt stability. r/Chempros. Retrieved from [Link]

  • LookChem. (n.d.). Iodonium, bis(4-methoxyphenyl)-. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.